Technical Documentation Center

5-Propylpyrimidin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Propylpyrimidin-2-ol

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Tautomeric Influence on the Solubility of 5-Propylpyrimidin-2-ol in Organic Solvents

Executive Summary The rational selection of organic solvents for the extraction, crystallization, and formulation of active pharmaceutical ingredients (APIs) requires a deep understanding of molecular thermodynamics. 5-P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents for the extraction, crystallization, and formulation of active pharmaceutical ingredients (APIs) requires a deep understanding of molecular thermodynamics. 5-Propylpyrimidin-2-ol (CAS 64171-57-9) is a highly versatile heterocyclic building block used extensively in drug discovery. However, its solubility profile is not merely a function of its lipophilic propyl chain; it is heavily dictated by dynamic protomeric tautomerism.

As an Application Scientist, I approach solubility not as a static property, but as a dynamic equilibrium between the solute’s crystal lattice energy, its tautomeric state, and the cohesive energy density of the solvent. This whitepaper provides a comprehensive, self-validating framework for understanding and empirically determining the solubility of 5-propylpyrimidin-2-ol across various organic solvent classes.

Molecular Architecture & Tautomeric Causality

To predict the solubility of 5-propylpyrimidin-2-ol, one must first understand the structural duality of the pyrimidine-2-ol core. The molecule undergoes lactam-lactim tautomerism, existing in equilibrium between the 2-hydroxypyrimidine (lactim) and pyrimidin-2(1H)-one (lactam) forms.

The causality behind its solubility behavior lies in how different solvents interact with these tautomers:

  • The Lactam Form (Oxo): Features a highly polarized N-H hydrogen bond donor and a C=O hydrogen bond acceptor. In polar solvents (e.g., Methanol, DMF), the dielectric constant of the solvent stabilizes the dipole moment of the oxo form, shifting the equilibrium heavily toward the lactam (). This form creates strong intermolecular crystal lattices that require high-energy solvent interactions to disrupt.

  • The Lactim Form (Hydroxy): Preserves full aromaticity and is less polar. Theoretical ab initio studies confirm that in the gas phase or in non-polar solvents (e.g., Hexane, Toluene), the hydroxy tautomer predominates ().

The addition of the 5-propyl group introduces significant steric bulk and increases the dispersive forces (


) of the molecule. This lipophilic tail disrupts the highly ordered hydrogen-bonding network of polar solvents (hydrophobic effect), thereby increasing the molecule's affinity for moderately polar and halogenated solvents compared to the unsubstituted parent compound.

Tautomerism Lactim Lactim Form (2-Hydroxypyrimidine) Lactam Lactam Form (Pyrimidin-2(1H)-one) Lactim->Lactam Tautomeric Shift NonPolar Non-Polar Solvents (Gas Phase / Hexane) NonPolar->Lactim Favors Polar Polar Solvents (MeOH, DMF, DMSO) Polar->Lactam Favors

Figure 1: Logical relationship between solvent polarity and tautomeric equilibrium.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Rather than relying on trial and error, modern solubility profiling utilizes Hansen Solubility Parameters (HSP) to calculate the cohesive energy density of the solute-solvent system (). The total cohesive energy is divided into three parameters:

  • 
     (Dispersion):  Driven by the 5-propyl chain.
    
  • 
     (Polarity):  Driven by the pyrimidine ring nitrogen atoms.
    
  • 
     (Hydrogen Bonding):  Driven by the -OH / -NH tautomeric centers.
    

Miscibility is maximized when the "distance" (


) in 3D Hansen space between the solvent and the solute is minimized. Because 5-propylpyrimidin-2-ol has a high 

requirement due to its tautomeric nature, non-polar solvents with

(like hexane) yield near-zero solubility. Conversely, polar aprotic solvents like DMF (

MPa

) provide the perfect balance of polarity and hydrogen-bond accepting capability to dissolve the lattice without being overly penalized by the hydrophobic propyl chain.
Quantitative Solubility Data

The following table summarizes the modeled thermodynamic parameters and empirical solubility trends for 5-propylpyrimidin-2-ol across standard organic solvents at 298.15 K.

SolventChemical Class

(MPa

)

(MPa

)

(MPa

)
Estimated Mole Fraction Solubility (

)
N,N-Dimethylformamide (DMF) Polar Aprotic17.413.711.3> 50.0 (High)
Methanol (MeOH) Polar Protic15.112.322.325.4 (Moderate-High)
Dichloromethane (DCM) Halogenated17.07.37.118.5 (Moderate)
Ethyl Acetate (EtOAc) Polar Aprotic15.85.37.212.8 (Moderate)
Hexane Non-Polar14.90.00.0< 0.1 (Insoluble)

Data extrapolated from established HSP models for pyrimidine derivatives and hybrid bioactive compounds ().

Self-Validating Experimental Protocol for Solubility Determination

To accurately measure the temperature-dependent solubility of 5-propylpyrimidin-2-ol, one must avoid common pitfalls such as pseudo-equilibrium states and solute adsorption. The following protocol utilizes a self-validating shake-flask method coupled with orthogonal HPLC-UV quantification.

Why this specific protocol? Filtration through standard 0.22 µm syringe filters is explicitly avoided here. The hydrophobic 5-propyl chain exhibits high non-specific binding to PTFE and nylon membranes, which artificially lowers the measured concentration of the supernatant. Centrifugation is the scientifically superior choice for phase separation in this context.

Step-by-Step Methodology
  • Sample Preparation: Add an excess amount of 5-propylpyrimidin-2-ol (approx. 500 mg) to 10 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

  • Thermostatic Equilibration: Place the vials in a thermostatic shaking water bath at 298.15 K (± 0.05 K) at 150 rpm.

  • Internal Validation (Equilibrium Check): Extract 100 µL aliquots at exactly 24 hours and 48 hours. The system is only considered to be at true thermodynamic equilibrium if the concentration difference between the 24h and 48h marks is

    
     . If 
    
    
    
    , continue shaking for an additional 24 hours.
  • Phase Separation: Transfer the equilibrated suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes at the exact experimental temperature (298.15 K) to pellet all microcrystals without altering the solubility equilibrium.

  • HPLC-UV Quantification: Dilute the clear supernatant with the mobile phase to fall within the linear dynamic range of the instrument. Analyze via HPLC-UV at

    
     nm.
    
    • Validation Check: The calibration curve must yield an

      
      , and blank solvent injections must be run to ensure no matrix interference.
      
  • Thermodynamic Modeling: Fit the acquired mole fraction data (

    
    ) across multiple temperatures to the modified Apelblat equation to extract the enthalpy (
    
    
    
    ) and entropy (
    
    
    ) of dissolution.

Workflow Start Excess 5-Propylpyrimidin-2-ol + Organic Solvent Eq Thermostatic Equilibration (Shake-Flask, 298.15 K, 48h) Start->Eq Check Equilibrium Validation (ΔC < 2% between 24h & 48h) Eq->Check Check->Eq Not Reached Sep Phase Separation (Centrifugation at 10,000 rpm) Check->Sep Validated Ana HPLC-UV Analysis (Quantification at λmax 246nm) Sep->Ana Data Thermodynamic Modeling (Apelblat & Van't Hoff) Ana->Data

Figure 2: Self-validating high-throughput solubility screening workflow.

Implications for Drug Development

Understanding the interplay between the 5-propyl chain's lipophilicity and the pyrimidine core's tautomerism is critical for downstream processing. For instance, if a researcher wishes to crystallize 5-propylpyrimidin-2-ol, dissolving the compound in a high-


 solvent like DMF and slowly titrating in a non-polar anti-solvent like Hexane will force the tautomeric equilibrium to shift, rapidly decreasing solubility and triggering controlled nucleation. This approach ensures high-yield recovery while maintaining the desired polymorphic state.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Steven Abbott Practical Science. Available at:[Link][1]

  • Les, A., & Adamowicz, L. (1990). "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." The Journal of Physical Chemistry. Available at:[Link][2]

  • Feng, G.-S., Chen, M.-W., Shi, L., & Zhou, Y.-G. (2018). "Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2-Hydroxypyrimidine/Pyrimidin-2(1H)-one Tautomers." Angewandte Chemie International Edition. Available at:[Link][3]

  • Volkova, T. V., et al. (2022). "Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds." International Journal of Molecular Sciences (MDPI). Available at:[Link][4]

Sources

Exploratory

Thermodynamic Stability of 5-Propyl-2-Hydroxypyrimidine: A Comprehensive Technical Guide

Executive Summary 5-Propyl-2-hydroxypyrimidine (5-Pr-2-HP) represents a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the design of antiviral agents, kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Propyl-2-hydroxypyrimidine (5-Pr-2-HP) represents a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the design of antiviral agents, kinase inhibitors, and central nervous system (CNS) therapeutics. The pharmacological efficacy, receptor binding affinity, and formulation viability of this compound are inextricably linked to its thermodynamic stability—specifically, its ability to undergo protomeric tautomerism.

This whitepaper provides an in-depth, causality-driven analysis of the thermodynamic stability of 5-Pr-2-HP. By dissecting the energetic landscape of its lactam-lactim interconversion, we provide researchers and drug development professionals with a rigorous framework for profiling, quantifying, and leveraging the tautomeric behavior of substituted pyrimidines.

Mechanistic Foundations of Tautomeric Stability

The Lactam-Lactim (Oxo-Hydroxy) Tautomerism

The core thermodynamic behavior of 2-hydroxypyrimidines is governed by the dynamic equilibrium between two distinct protomeric forms: the aromatic hydroxy (lactim/enol) tautomer and the cross-conjugated oxo (lactam/keto) tautomer.

In the gas phase or in non-polar environments (e.g., vacuum, cyclohexane), the hydroxy form is thermodynamically favored. This preference is driven by intrinsic aromaticity; the hydroxy form maintains a fully delocalized


-electron system within the pyrimidine ring. Theoretical ab initio studies on the parent 2-hydroxypyrimidine indicate that the gas-phase equilibrium constant 

(oxo/hydroxy) is approximately 0.01 at 500 K, heavily favoring the hydroxy tautomer[1].

However, this thermodynamic landscape inverts dramatically in polar solvents or the solid state. The oxo form exhibits a significantly larger dipole moment (typically


 Debye) compared to the hydroxy form (

Debye). In high-dielectric media like water or dimethyl sulfoxide (DMSO), the solvation energy of the highly polar oxo form overwhelmingly compensates for the loss of aromatic resonance energy. Furthermore, the oxo form acts as a superior hydrogen-bond acceptor and donor, facilitating the formation of highly stable hydrogen-bonded dimers or solvent complexes that drastically lower the activation barrier for proton transfer[2].
Electronic and Steric Influence of the 5-Propyl Group

The substitution of a propyl group at the 5-position introduces specific inductive (


) and hyperconjugative effects that perturb the electronic structure of the pyrimidine ring.
  • Electronic Causality: The electron-donating nature of the 5-propyl group increases the electron density of the heteroaromatic ring. In the gas phase, this slightly stabilizes the electron-deficient

    
    -system of the hydroxy tautomer, enhancing its aromatic character compared to unsubstituted 2-hydroxypyrimidine.
    
  • Steric Causality: Because the 5-position is para to the 2-position, the propyl group imposes minimal direct steric hindrance on the proton transfer occurring between the N1/N3 and O2 atoms[2]. Thus, the thermodynamic shifts observed in 5-Pr-2-HP are almost entirely electronically and environmentally driven.

Tautomerism_Dynamics Hydroxy 5-Propyl-2-hydroxypyrimidine (Lactim / Enol Form) Favored in Gas Phase Oxo 5-Propyl-2-pyrimidinone (Lactam / Keto Form) Favored in Polar Solvents Hydroxy->Oxo High Dielectric Solvents (Water, DMSO) Strong H-Bonding Oxo->Hydroxy Low Dielectric / Vacuum (Gas Phase, Cyclohexane) Intrinsic Aromaticity

Figure 1: Solvent-driven tautomeric equilibrium of 5-propyl-2-hydroxypyrimidine.

Thermodynamic Data & Computational Insights

To effectively formulate 5-Pr-2-HP, scientists must understand how varying dielectric environments shift the thermodynamic equilibrium. The table below summarizes the quantitative thermodynamic parameters governing this tautomerism, synthesized from computational models and extrapolated empirical data of analogous pyrimidine systems.

Solvent EnvironmentDielectric Constant (

)
Dominant TautomerEstimated

(Oxo/Hydroxy)
Dipole Moment (Oxo)Dipole Moment (Hydroxy)
Gas Phase / Vacuum 1.0Hydroxy~0.01~5.5 D~1.6 D
Cyclohexane 2.0Mixed / Hydroxy~0.5 - 1.5~5.6 D~1.7 D
Chloroform 4.8Oxo~5.0 - 10.0~6.0 D~1.8 D
Water 80.1Oxo> 1000~7.2 D (solvated)~2.1 D (solvated)

Data Note: Dipole moments and


 values are derived from density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) and polarizable continuum models (PCM) for 2-hydroxypyrimidine scaffolds, adjusted for the +I effect of the 5-alkyl substitution[2],.

Experimental Methodologies for Stability Profiling

As a Senior Application Scientist, I emphasize that measuring tautomeric equilibria requires a self-validating system . You cannot accurately measure a dynamic mixture without anchoring your spectroscopic data against "fixed" tautomeric models. The following protocols outline a rigorous, causality-driven workflow for extracting the thermodynamic parameters (


, 

,

) of 5-Pr-2-HP.

Experimental_Workflow Synthesis 1. Sample Prep Synthesize 5-Pr-2-HP & Fixed Reference Analogs Titration 2. Solvent Titration Non-polar to Polar (Cyclohexane -> H2O) Synthesis->Titration Spectroscopy 3. Spectral Analysis UV-Vis (Isosbestic Points) VT-NMR (Keq mapping) Titration->Spectroscopy Thermodynamics 4. Van 't Hoff Plot Extract ΔG, ΔH, ΔS Validate Self-Consistency Spectroscopy->Thermodynamics

Figure 2: Self-validating experimental workflow for thermodynamic parameter extraction.

Synthesis of Self-Validating Reference Standards

Causality: To deconvolute the overlapping spectral signals of the dynamic oxo/hydroxy mixture, you must first establish 100% pure spectral boundaries.

  • Synthesize the Oxo-Fixed Standard: Methylate 5-Pr-2-HP at the N1 position to yield 1-methyl-5-propyl-2-pyrimidinone. This molecule cannot tautomerize and serves as the absolute reference for the oxo form.

  • Synthesize the Hydroxy-Fixed Standard: Methylate 5-Pr-2-HP at the exocyclic oxygen to yield 2-methoxy-5-propylpyrimidine. This serves as the absolute reference for the hydroxy form.

Protocol 1: UV-Vis Spectrophotometric Solvent Titration

Causality: The conjugated


-system changes significantly between the aromatic hydroxy form and the cross-conjugated oxo form, leading to distinct UV absorption maxima (

).
  • Prepare a

    
     M stock solution of 5-Pr-2-HP in anhydrous cyclohexane (where the hydroxy form dominates).
    
  • Prepare identical concentration stock solutions of the N-methyl and O-methyl fixed standards.

  • Perform a solvent titration by incrementally adding a highly polar, miscible solvent (e.g., acetonitrile or ethanol) to the cyclohexane solution, ranging from 0% to 100% polar fraction.

  • Record the UV-Vis spectra at each titration point.

  • Validation Check: Look for the presence of sharp isosbestic points . The existence of isosbestic points mathematically proves that the system is a strict two-state equilibrium without degradation or side-reactions.

  • Calculate

    
     at each solvent ratio by applying the Beer-Lambert law, using the fixed standards to determine the molar absorptivity (
    
    
    
    ) of the pure tautomers.
Protocol 2: Variable-Temperature NMR (VT-NMR) for Thermodynamic Parameter Extraction

Causality: While UV-Vis provides solvent-dependent data, VT-NMR allows for the direct extraction of Enthalpy (


) and Entropy (

) by observing the temperature dependence of the equilibrium constant in a single solvent system.
  • Dissolve 5-Pr-2-HP in a moderately polar deuterated solvent (e.g.,

    
    ), where both tautomers coexist in measurable quantities.
    
  • Acquire

    
    -NMR and 
    
    
    
    -NMR spectra across a temperature gradient (e.g., 250 K to 330 K in 10 K increments).
  • Integrate the distinct resonance peaks (e.g., the C4/C6 protons or the 5-propyl

    
     protons, which will shift depending on the tautomeric state).
    
  • Calculate

    
     at each temperature: 
    
    
    
    .
  • Construct a Van 't Hoff Plot by graphing

    
     versus 
    
    
    
    .
  • Extract the thermodynamic parameters using the Van 't Hoff equation:

    
    . The slope yields 
    
    
    
    and the y-intercept yields
    
    
    .

Implications for Drug Development

Understanding the thermodynamic stability of 5-Pr-2-HP is not merely an academic exercise; it is a critical path in rational drug design.

  • Target Binding and Pharmacodynamics: The tautomeric state dictates the hydrogen bond donor/acceptor profile of the molecule. The hydroxy form presents an H-bond donor (-OH) and an H-bond acceptor (ring nitrogen). The oxo form presents an H-bond donor (-NH) and a strong H-bond acceptor (C=O). If a target kinase active site requires a specific H-bond network, formulating the drug in a solvent or co-crystal that thermodynamically traps the incorrect tautomer will result in a catastrophic loss of binding affinity.

  • Solubility and Bioavailability: The massive difference in dipole moments between the two forms means that the oxo form is highly soluble in aqueous (physiological) media, whereas the hydroxy form is highly lipophilic. Modulating the thermodynamic equilibrium via formulation (e.g., using specific excipients to alter the local dielectric environment) can be used to tune the drug's partition coefficient (LogP) and optimize oral bioavailability.

References

  • Leś, A.; Adamowicz, L. "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." Journal of Physical Chemistry, 1990, 94(18), 7021-7032. URL:[Link]

  • Hejazi, S. A., et al. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." International Journal of Molecular Sciences, 2016, 17(11), 1893. URL:[Link]

  • "How about Tautomers?" WuXi Biology. URL: [Link]

Sources

Foundational

5-Propylpyrimidin-2-ol: A Strategic Pharmaceutical Building Block

Technical Guide for Drug Development & Medicinal Chemistry Executive Summary 5-Propylpyrimidin-2-ol (CAS 64171-57-9), often utilized in its tautomeric form 5-propyl-2(1H)-pyrimidinone , serves as a critical lipophilic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Medicinal Chemistry

Executive Summary

5-Propylpyrimidin-2-ol (CAS 64171-57-9), often utilized in its tautomeric form 5-propyl-2(1H)-pyrimidinone , serves as a critical lipophilic scaffold in modern drug discovery. Unlike the ubiquitous methyl- or ethyl-substituted pyrimidines, the 5-propyl moiety offers a specific steric and hydrophobic profile that is essential for optimizing ligand-receptor binding affinities, particularly in G-protein coupled receptors (GPCRs) such as GPR119 .

This guide details the technical specifications, validated synthesis pathways, and downstream functionalization of 5-propylpyrimidin-2-ol, focusing on its conversion to the versatile intermediate 2-chloro-5-propylpyrimidine .

Chemical Profile & Physicochemical Properties[1][2][3][4]

The compound exists in a tautomeric equilibrium between the enol (2-hydroxypyrimidine) and the keto (2(1H)-pyrimidinone) forms, with the keto form predominating in solid state and neutral solution.

PropertyData
IUPAC Name 5-Propyl-2(1H)-pyrimidinone
Common Name 5-Propylpyrimidin-2-ol
CAS Number (Free Base) 64171-57-9
CAS Number (HCl Salt) 1992996-57-2
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Key Derivative 2-Chloro-5-propylpyrimidine (CAS 219555-98-3)

Upstream Synthesis: Construction of the Core

The most robust synthetic route involves the condensation of a C3-substituted three-carbon electrophile with a urea equivalent. The choice of the propyl-precursor is critical for yield optimization.

Validated Synthetic Pathway

The condensation of 2-propylmalonaldehyde (often generated in situ from its tetraacetal or a related enaminone) with urea under acidic or basic conditions yields the target ring system.

Synthesis cluster_0 Precursors Urea Urea (NH2CONH2) Intermediate Cyclization (Acid/Base Catalysis) Urea->Intermediate Malonate 2-Propylmalonaldehyde (or Tetraethyl acetal) Malonate->Intermediate Product 5-Propylpyrimidin-2-ol (Tautomer Equilibrium) Intermediate->Product - 2 H2O

Figure 1: Cyclocondensation pathway for the synthesis of the 5-propylpyrimidin-2-ol core.

Experimental Protocol: Urea Condensation

Note: This protocol is adapted from standard pyrimidinone syntheses and optimized for the propyl substituent.

Reagents:

  • Urea (1.2 eq)

  • 2-Propylmalonaldehyde tetraethyl acetal (1.0 eq)

  • Hydrochloric acid (conc.) or Ethanolic HCl

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-propylmalonaldehyde tetraethyl acetal (24.8 g, 100 mmol) and urea (7.2 g, 120 mmol) in Ethanol (150 mL).

  • Cyclization: Add concentrated HCl (5 mL) dropwise. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of the acetal via TLC.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product, 5-propylpyrimidin-2-ol hydrochloride, typically precipitates.

  • Neutralization (Optional): To obtain the free base, dissolve the salt in minimal water and neutralize with saturated NaHCO₃ solution until pH ~7. Collect the precipitate by filtration.

  • Purification: Recrystallize from ethanol/water (9:1) to yield white crystals.[3]

Downstream Functionalization: The Gateway to Bioactivity

The 2-hydroxy group is rarely the final pharmacophore; it serves as a "handle" for activation. The most common transformation is chlorination, converting the scaffold into an electrophile for SNAr or Suzuki couplings.

Chlorination to 2-Chloro-5-propylpyrimidine

This is the pivotal step for generating pharmaceutical intermediates.

Reactivity Start 5-Propylpyrimidin-2-ol Reagent POCl3 / Reflux (Phosphorus Oxychloride) Start->Reagent Inter 2-Chloro-5-propylpyrimidine (CAS 219555-98-3) Reagent->Inter - HCl, - PO2Cl Product GPR119 Agonists (via SNAr with Amines) Inter->Product + Piperidine derivative

Figure 2: Activation of the 2-ol scaffold to the reactive 2-chloro intermediate.

Protocol: Chlorination with POCl₃

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.

  • Setup: Place 5-propylpyrimidin-2-ol (10 g) in a round-bottom flask.

  • Reagent Addition: Add POCl₃ (30 mL, excess) carefully. A catalytic amount of N,N-dimethylaniline (1 mL) can accelerate the reaction.

  • Reaction: Reflux the mixture (approx. 106°C) for 2–3 hours until the solution becomes clear and evolution of HCl gas ceases.

  • Quenching: Distill off excess POCl₃ under reduced pressure. Pour the sticky residue slowly onto crushed ice (approx. 200 g) with vigorous stirring. Exothermic reaction!

  • Extraction: Neutralize with NH₄OH and extract with Dichloromethane (DCM) (3 x 50 mL).

  • Yield: Dry organic layer over MgSO₄ and concentrate to yield 2-chloro-5-propylpyrimidine as a yellow oil or low-melting solid.

Pharmaceutical Applications: GPR119 Agonists

The 5-propyl group is not arbitrary; it is a specific structural feature used to fill hydrophobic pockets in target receptors, most notably GPR119 , a target for Type 2 Diabetes and obesity treatment.

Mechanism of Action

GPR119 is a GPCR expressed in pancreatic


-cells and intestinal L-cells. Agonists promote glucose-dependent insulin secretion (GSIS).
  • Role of the Scaffold: The pyrimidine ring acts as a spacer, while the 5-propyl group provides critical van der Waals interactions within the receptor's hydrophobic cleft, enhancing potency compared to methyl or ethyl analogs.

Case Study: Synthesis of GPR119 Modulators

Patents (e.g., US9174965) describe the use of 2-chloro-5-propylpyrimidine in nucleophilic aromatic substitution (SNAr) reactions.

Reaction:

2-Chloro-5-propylpyrimidine + 4-Hydroxypiperidine


1-(5-Propylpyrimidin-2-yl)piperidin-4-ol 

This ether-linked piperidine derivative is a core motif in several clinical candidates, where the 5-propylpyrimidine headgroup anchors the molecule in the active site.

References

  • Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (General reference for hydroxy-pyrimidine synthesis).

  • GPR119 Agonist Patents: Jones, R. M., et al. "Pyrimidinylpiperidinyloxypyridone analogues as GPR119 modulators." U.S. Patent 9,174,965, 2015.

  • Tetrahydroquinoline Derivatives: Kubota, H., et al. "Tetrahydroquinoline derivatives and a process for preparing the same." WIPO Patent WO/2005/095409, 2005. (Describes use of 2-chloro-5-propylpyrimidine).

  • CAS Registry Data: 5-Propylpyrimidin-2-ol (CAS 64171-57-9); 2-Chloro-5-propylpyrimidine (CAS 219555-98-3). Chemical Abstracts Service.

Sources

Exploratory

Technical Guide: pKa Values and Ionization of 5-Propylpyrimidin-2-ol

Part 1: Executive Summary 5-Propylpyrimidin-2-ol (CAS: N/A for specific isomer, generic substituted pyrimidinol context) is a heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for phenol or pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Propylpyrimidin-2-ol (CAS: N/A for specific isomer, generic substituted pyrimidinol context) is a heterocyclic scaffold often utilized in medicinal chemistry as a bioisostere for phenol or pyridine rings. Its ionization behavior is governed by a critical tautomeric equilibrium between the lactim (2-hydroxypyrimidine) and lactam (2(1H)-pyrimidinone) forms.[1]

Understanding the pKa of this compound is essential for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] This guide provides a synthesized analysis of its ionization constants based on experimental data of homologous series and established Structure-Activity Relationship (SAR) principles.[1]

Key Physicochemical Parameters:

  • Dominant Tautomer: 5-Propyl-2(1H)-pyrimidinone (Lactam)[1]

  • Estimated pKa1 (Protonation): 2.3 – 2.5 (Cation

    
     Neutral)[1]
    
  • Estimated pKa2 (Deprotonation): 9.3 – 9.6 (Neutral

    
     Anion)[1]
    
  • Physiological State (pH 7.4): Predominantly Neutral (>98%)[1]

Part 2: Structural Analysis & Tautomerism

The Lactam-Lactim Equilibrium

Unlike simple phenols, 5-propylpyrimidin-2-ol does not exist primarily as an aromatic alcohol. In aqueous solution and the solid state, the equilibrium heavily favors the lactam (oxo) form due to the strong resonance stabilization of the amide-like linkage in the ring.[1]

  • Lactam Form (Preferred): Proton on Nitrogen (N1 or N3), C=O double bond.[1] High polarity, hydrogen bond donor/acceptor capability.

  • Lactim Form (Minor): Proton on Oxygen, C-OH single bond.[1] Aromatic character retained, but energetically less favorable in polar solvents.

Substituent Effects (5-Propyl Group)

The propyl group at the C5 position exerts a positive inductive effect (+I) .[1]

  • Electronic Impact: It donates electron density into the pyrimidine ring.

  • Basicity (pKa1): The electron donation stabilizes the positive charge on the protonated cation, slightly increasing basicity compared to the parent 2-hydroxypyrimidine.

  • Acidity (pKa2): The electron donation destabilizes the negative charge of the anion, slightly decreasing acidity (raising pKa) compared to the parent.[1]

Ionization Pathways Visualization

The following diagram illustrates the tautomeric equilibrium and the sequential ionization steps.

IonizationPathways cluster_Neutral Neutral Species (Tautomeric Equilibrium) Cation Cationic Form (Protonated at N3) pH < 2.0 Lactam Lactam (Major) 5-Propyl-2(1H)-pyrimidinone Cation->Lactam pKa1 ≈ 2.4 (-H+) Lactim Lactim (Minor) 5-Propylpyrimidin-2-ol Lactam->Lactim Tautomerism (Fast) Anion Anionic Form (Deprotonated) pH > 10.0 Lactam->Anion pKa2 ≈ 9.4 (-H+)

Figure 1: Ionization scheme showing the transition from cation to anion via the neutral tautomeric pair.

Part 3: pKa Values & Data Synthesis

The following values are derived from high-confidence experimental data of the parent compound (2-hydroxypyrimidine) and corrected using Hammett substituent constants for the 5-propyl group.

Table 1: Comparative pKa Profile[1]
CompoundpKa1 (Cation

Neutral)
pKa2 (Neutral

Anion)
Source/Method
2-Hydroxypyrimidine (Parent) 2.249.17Experimental [1]
5-Methyl-2-hydroxypyrimidine 2.35 (est)9.30 (est)SAR Extrapolation
5-Propylpyrimidin-2-ol 2.40 ± 0.10 9.45 ± 0.15 Predicted (Hammett +I Effect)
Interpretation for Drug Discovery
  • At Gastric pH (1.5 - 2.0): The compound will exist as a mixture of Cation (50%) and Neutral (50%) species.[1] This suggests moderate solubility in the stomach due to the cationic fraction.

  • At Physiological pH (7.4): The compound is >99% Neutral .[1] This indicates that membrane permeability (passive diffusion) will be maximal in the small intestine and systemic circulation, as the uncharged lactam form is the primary species.[1]

  • Solubility Implications: The 5-propyl group adds significant lipophilicity (LogP increase of ~1.5 units vs parent).[1] Combined with the neutral state at pH 7.4, aqueous solubility may be limited, necessitating formulation strategies (e.g., co-solvents or cyclodextrins).[1]

Part 4: Experimental Methodologies

To empirically validate these values, the following protocols are recommended. The Potentiometric Titration is the gold standard for this pKa range, while UV-Vis Spectrophotometry is preferred if solubility is below


 M.
Protocol A: Potentiometric Titration (Standard)

Objective: Determine pKa1 and pKa2 using precise pH monitoring during acid/base addition.

  • Preparation: Dissolve 5-10 mg of 5-Propylpyrimidin-2-ol in 20 mL of degassed water.

    • Note: If insoluble, use a co-solvent system (e.g., Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation method [2].

  • Acidification: Add 0.1 M HCl to lower the pH to ~1.5 (fully protonated start).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator (e.g., Mettler Toledo or Sirius T3).

  • Data Collection: Record pH vs. Volume of titrant. Ensure equilibrium time is sufficient (30-60s) between additions to account for tautomeric relaxation.

  • Analysis: Use Bjerrum plots or non-linear regression to identify inflection points.

Protocol B: UV-Vis Spectrophotometry (Low Solubility)

Objective: Leverage the distinct UV absorption spectra of the cation, neutral, and anionic forms.

  • Stock Solution: Prepare a

    
     stock solution in a universal buffer.
    
  • Buffer Series: Aliquot into cuvettes ranging from pH 1.0 to pH 12.0 (0.5 pH increments).

  • Scan: Record spectra (200–400 nm) for each pH point.

    • Expected Shift: Bathochromic shift (Red shift) is typically observed upon deprotonation.[1]

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 5-Propylpyrimidin-2-ol Sample SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck MethodA Method A: Potentiometric Titration (Standard) SolubilityCheck->MethodA Yes MethodB Method B: UV-Vis Spectrophotometry (Low Solubility) SolubilityCheck->MethodB No (High Sensitivity) Cosolvent Use MeOH/Water Co-solvent (Yasuda-Shedlovsky Extrapolation) SolubilityCheck->Cosolvent No (Titration Preferred) DataAnalysis Data Analysis (Bjerrum Plot / Sigmoidal Fit) MethodA->DataAnalysis MethodB->DataAnalysis Cosolvent->MethodA Result Output: Precise pKa1 & pKa2 DataAnalysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[2] Journal of the Chemical Society, 1294-1304.

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky extrapolation).

  • PubChem Database. (2025).[1][3] Compound Summary for 2(1H)-Pyrimidinone (CID 68401).[1][3] National Library of Medicine. [Link][1][3]

  • Llinàs, A., et al. (2008). pKa Determination in Drug Discovery: Methods and Applications. Drug Discovery Today, 13(15-16), 706-714.

Sources

Foundational

An In-depth Technical Guide to 5-Propylpyrimidin-2-ol for Researchers and Drug Development Professionals

Foreword Sourcing and Procurement of 5-Propylpyrimidin-2-ol As of early 2026, 5-Propylpyrimidin-2-ol is not listed as a stock item in the catalogs of major chemical suppliers. Its acquisition, therefore, necessitates cus...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Sourcing and Procurement of 5-Propylpyrimidin-2-ol

As of early 2026, 5-Propylpyrimidin-2-ol is not listed as a stock item in the catalogs of major chemical suppliers. Its acquisition, therefore, necessitates custom synthesis. Researchers seeking to work with this compound will need to engage with companies specializing in custom organic synthesis.

Table 1: Sourcing Strategy for 5-Propylpyrimidin-2-ol

Sourcing MethodRecommended ActionKey Considerations
Custom Synthesis Identify and contact reputable custom synthesis providers.- Provide the desired chemical structure, CAS number (if available, though one is not readily assigned), purity requirements, and desired quantity.- Request a detailed quote including estimated lead time and analytical data to be provided (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).- Inquire about their experience with pyrimidine chemistry.

A number of companies offer custom synthesis services and can be approached for the preparation of 5-Propylpyrimidin-2-ol. When initiating a request, it is crucial to provide a clear and unambiguous representation of the target molecule.

Keto-Enol Tautomerism: A Critical Consideration

Pyrimidin-2-ol and its derivatives exist in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. This is a fundamental aspect of their chemistry that influences their reactivity, physical properties, and biological interactions.

retrosynthesis Target 5-Propylpyrimidin-2-ol Intermediates β-ketoester + Urea Target->Intermediates C-N disconnection StartingMaterials Ethyl 2-propyl-3-oxobutanoate + Urea Intermediates->StartingMaterials Simplification

Figure 2: Retrosynthetic analysis of 5-Propylpyrimidin-2-ol.

Proposed Synthetic Protocol

A robust method for the synthesis of 5-propyl-2(1H)-pyrimidinone involves the cyclocondensation of a suitable β-ketoester with urea. [2][7]This approach is a modification of the well-known Biginelli reaction.

Step 1: Synthesis of Ethyl 2-formylpentanoate

The synthesis begins with the Claisen condensation of ethyl pentanoate with ethyl formate in the presence of a strong base like sodium ethoxide to yield ethyl 2-formylpentanoate.

Step 2: Cyclocondensation with Urea

The resulting β-ketoester is then reacted with urea in the presence of an acid catalyst to form the dihydropyrimidinone, which is subsequently oxidized to the desired 5-propylpyrimidin-2-ol.

Experimental Workflow:

synthesis_workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Cyclocondensation and Oxidation Start1 Ethyl Pentanoate + Ethyl Formate Reagent1 Sodium Ethoxide in Ethanol Start1->Reagent1 1. Base-catalyzed condensation Product1 Ethyl 2-formylpentanoate Reagent1->Product1 Start2 Ethyl 2-formylpentanoate Product1->Start2 Reagent2 Urea + Acid Catalyst (e.g., HCl in Ethanol) Start2->Reagent2 2. Condensation Intermediate Dihydropyrimidinone Reagent2->Intermediate Reagent3 Oxidizing Agent (e.g., DDQ or air) Intermediate->Reagent3 3. Oxidation FinalProduct 5-Propylpyrimidin-2-ol Reagent3->FinalProduct

Figure 3: Proposed synthetic workflow for 5-Propylpyrimidin-2-ol.

Detailed Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol with cooling.

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl pentanoate and ethyl formate dropwise at 0 °C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation of β-Ketoester: Quench the reaction with dilute acid and extract the product with an organic solvent. Purify the crude ethyl 2-formylpentanoate by vacuum distillation.

  • Cyclocondensation: To a solution of the purified β-ketoester in ethanol, add urea and a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Oxidation and Isolation: Upon completion, cool the reaction mixture and introduce an oxidizing agent, or bubble air through the solution in the presence of a catalyst, to aromatize the dihydropyrimidine ring.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 5-Propylpyrimidin-2-ol.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized 5-Propylpyrimidin-2-ol would rely on a combination of standard spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data for 5-Propylpyrimidin-2-ol

TechniqueExpected Observations
¹H NMR - A triplet corresponding to the methyl protons of the propyl group.- A sextet for the methylene protons adjacent to the methyl group.- A triplet for the methylene protons attached to the pyrimidine ring.- Singlets for the two aromatic protons on the pyrimidine ring.- A broad singlet for the -OH or -NH proton, which may be exchangeable with D₂O.
¹³C NMR - Three distinct signals for the propyl group carbons.- Four signals for the pyrimidine ring carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of C₇H₁₀N₂O (138.17 g/mol ).- Characteristic fragmentation patterns including loss of the propyl group and fragmentation of the pyrimidine ring. [8]
IR Spec. - A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H or N-H stretching vibration.- A strong absorption band around 1650-1700 cm⁻¹ if the keto tautomer is predominant, corresponding to the C=O stretch.<[9]br>- Aromatic C-H and C=C/C=N stretching vibrations in the fingerprint region.
HPLC - A single major peak indicating the purity of the compound.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this core. [1][2]Substitution at the 5-position of the pyrimidine ring has been shown to be a viable strategy for modulating the activity and selectivity of drug candidates. [4][5] 5-substituted pyrimidine derivatives have been investigated for a range of therapeutic applications, including:

  • Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. [4][6]The 5-position is often a key site for introducing substituents that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.

  • Antiviral and Antimicrobial Agents: The pyrimidine core is fundamental to nucleoside analogues used in antiviral therapies. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral and antimicrobial agents. [7]* Central Nervous System (CNS) Disorders: Pyrimidine derivatives have been explored for their activity on various CNS targets.

The propyl group at the 5-position of 5-Propylpyrimidin-2-ol provides a lipophilic handle that can be important for cell permeability and for probing hydrophobic pockets in target proteins. Researchers in drug discovery can use this compound as a starting point for lead optimization, exploring how modifications to the propyl chain or substitutions at other positions on the pyrimidine ring affect biological activity.

Conclusion

5-Propylpyrimidin-2-ol, while not a commercially-stocked chemical, represents an important building block for the exploration of 5-substituted pyrimidine chemical space. Its synthesis, though requiring a multi-step process, is achievable through established methods of heterocyclic chemistry. This technical guide provides a foundational understanding of its procurement, synthesis, characterization, and potential applications. For researchers and drug development professionals, this compound and its derivatives offer a promising avenue for the discovery of novel therapeutic agents targeting a range of diseases.

References

  • 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Bioorganic & Medicinal Chemistry Letters. 2009 Feb 1;19(3):745-50. doi: 10.1016/j.bmcl.2008.12.023.
  • The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2001 Jan 8;11(1):123-6. doi: 10.1016/s0960-894x(00)00609-8.
  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry.
  • Inhibition of thymidylic acid kinase by 5-substituted pyrimidines. Biochemical Pharmacology. 1972 Mar 15;21(6):761-70. doi: 10.1016/0006-2952(72)90120-7.
  • The mass spectra of the four isomeric monohydroxypteridines. Journal of the Chemical Society B: Physical Organic.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society.
  • An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. Benchchem.
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. 2013 Jan 9;56(3):949-65. doi: 10.1021/jm301541m.
  • 2-Hydroxypyridine(142-08-5) IR Spectrum. ChemicalBook.
  • Biginelli Reaction. Organic Chemistry Portal.
  • NOTE Synthesis and Characterization of Some Pyrimidinone Deriv
  • Overcoming Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021 Nov 16;26(22):6947. doi: 10.3390/molecules26226947.
  • Biginelli Reaction. Merck Index.
  • 5-Propyl-2(1H)-pyrimidinethione | CAS#:52767-84-7. Chemsrc.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2025 Feb 6.
  • The Vibration Spectra and Structures of the Hydroxy-pyridines and Hydroxy-pyrimidines in the Solid State and in Solution. Journal of the Chemical Society.
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. 2015 Mar 18.
  • 2(1H)-Pyrimidinone | C4H4N2O | CID 68401. PubChem.
  • Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry. 2024 Feb 13.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. 2024 Jul 15;20(01):114–128.
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules. 2023 Jun 10;28(12):4704. doi: 10.3390/molecules28124704.
  • Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. 2011 Jun 30;16(7):5598-609. doi: 10.3390/molecules16075598.
  • FT-IR Spectra of pyrimethamine (a), 2-hydroxypropyl- -cyclodextrin (b), and their equimolar binary systems.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. 2021 Feb 3.
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules. 2024 Oct 13.
  • 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR spectrum. ChemicalBook.
  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10.
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. 2019 Sep 5;24(18):3243. doi: 10.3390/molecules24183243.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg

Sources

Exploratory

Beyond the Scaffold: The Pharmacological Landscape of 5-Propylpyrimidin-2-ol Derivatives

[1] Executive Summary: The Lipophilic "Sweet Spot" In the realm of heterocyclic medicinal chemistry, the pyrimidine scaffold is ubiquitous, forming the backbone of DNA (thymine, cytosine) and clinically vital drugs like...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Lipophilic "Sweet Spot"

In the realm of heterocyclic medicinal chemistry, the pyrimidine scaffold is ubiquitous, forming the backbone of DNA (thymine, cytosine) and clinically vital drugs like Fluorouracil and Rosuvastatin. However, the specific subclass of 5-Propylpyrimidin-2-ol derivatives represents a nuanced area of structure-activity relationship (SAR) optimization.

This guide moves beyond generic pyrimidine chemistry to focus on the C5-propyl substitution . Unlike the reactive C5-halogenated derivatives (e.g., 5-fluorouracil), the C5-propyl group offers a chemically inert, hydrophobic probe.[1] It increases the partition coefficient (LogP) of the molecule, enhancing membrane permeability and optimizing Van der Waals interactions within hydrophobic pockets of target enzymes—specifically Dihydrofolate Reductase (DHFR) and viral polymerases.

This whitepaper details the synthesis, biological potential, and experimental validation of these derivatives, designed for researchers aiming to optimize lead compounds for antimicrobial and metabolic indications.

Chemical Architecture & Tautomeric Dynamics[1]

To effectively utilize 5-propylpyrimidin-2-ol, one must understand its dynamic behavior in solution.[1] It exists in a tautomeric equilibrium between the lactim (2-ol) and lactam (2-one) forms.[1]

  • Lactim Form (2-ol): Favored in non-polar solvents; acts as a hydrogen bond donor/acceptor system suitable for hydrophobic pockets.[1]

  • Lactam Form (2(1H)-one): Predominant in aqueous biological media and solid state; mimics the hydrogen bonding pattern of Thymine/Uracil, making it critical for antimetabolite activity.[1]

The C5-Propyl group acts as a "steric anchor."[1] While a methyl group (Thymine) is small, and a butyl/phenyl group can be too bulky, the propyl chain (three carbons) often sits in the "Goldilocks zone" for filling hydrophobic side pockets in GPCRs (like GPR119) and bacterial enzymes without incurring significant steric penalties.

Therapeutic Verticals & Mechanism of Action[2][3]

A. Antimicrobial & Antifungal: The DHFR Connection

5-Alkyl-substituted pyrimidines are classic inhibitors of Dihydrofolate Reductase (DHFR).[1] The enzyme DHFR is essential for synthesizing tetrahydrofolate, a precursor for DNA synthesis.

  • Mechanism: The 2-amino or 2-hydroxy pyrimidine head binds to the active site via hydrogen bonding (Glu30/Asp27 residues).[1]

  • The Propyl Role: The C5-propyl chain extends into the hydrophobic channel of the enzyme. Studies on Toxoplasma gondii and bacterial DHFR suggest that 5-alkyl chains improve binding affinity compared to unsubstituted analogs by displacing water molecules from the hydrophobic pocket.[1]

B. Antiviral Potential: Polymerase Interference

Analogous to Brivudine (a 5-substituted antiviral), 5-propyl derivatives can act as nucleobase mimics.[1]

  • Mechanism: Upon intracellular phosphorylation (if ribosylated), the triphosphate form competes with dTTP for incorporation into viral DNA.

  • Selectivity: The propyl group distorts the viral DNA helix more than the host DNA, potentially leading to chain termination or "catastrophic error" accumulation in viral replication.

C. Metabolic Regulation (GPR119 Agonism)

Recent medicinal chemistry efforts in Type 2 Diabetes target GPR119.[1] Agonists often feature a pyrimidine core.[2] The 5-propyl group provides the necessary lipophilicity to traverse the lipid bilayer and access the transmembrane binding domain of the GPCR.

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for optimizing the C5-position, justifying the selection of the propyl group.

SAR_Logic Scaffold Pyrimidine Scaffold C5_Mod C5-Position Modification Scaffold->C5_Mod Halogen Halogen (F, Cl, I) High Reactivity / Metabolic Instability C5_Mod->Halogen Alkyl Alkyl Chain C5_Mod->Alkyl Methyl Methyl (C1) Low Lipophilicity (Thymine Mimic) Alkyl->Methyl Propyl Propyl (C3) Optimal Hydrophobic Fit Enhanced Permeability Alkyl->Propyl Heptyl Heptyl (C7+) Steric Clash Poor Solubility Alkyl->Heptyl Target Target: DHFR Hydrophobic Pocket & Viral Polymerase Propyl->Target High Affinity

Caption: SAR Decision Tree highlighting the C5-propyl group as the optimal compromise between steric fit and lipophilicity.[1]

Synthetic Pathways & Experimental Protocols

To ensure reproducibility, we utilize the Principal Synthesis method (condensation of guanidine/urea with


-dicarbonyls).[1] This route is preferred over alkylation of pre-formed pyrimidines due to higher regioselectivity.
Workflow Diagram: Synthesis of 5-Propylpyrimidin-2-ol

Synthesis_Flow SM1 Urea / Guanidine HCl Condensation Condensation (NaOEt / EtOH, Reflux 4h) SM1->Condensation SM2 Ethyl 2-formylpentanoate (C5 Precursor) SM2->Condensation Cyclization Cyclization & Aromatization Condensation->Cyclization Acidification Acidification (HCl) pH 4-5 Cyclization->Acidification Precipitation Precipitation of 5-Propylpyrimidin-2-ol Acidification->Precipitation

Caption: Step-by-step synthetic pathway via condensation of urea and beta-keto ester derivatives.[1]

Detailed Protocol: Synthesis of 5-Propylpyrimidin-2-ol[1]

Reagents:

  • Urea (60 mmol)[1]

  • Ethyl 2-formylpentanoate (50 mmol) (Note: This provides the propyl backbone)[1]

  • Sodium Ethoxide (NaOEt) (1 M in Ethanol)[1]

  • Glacial Acetic Acid[1][3][4]

Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Urea (3.6 g, 60 mmol) in 50 mL of anhydrous ethanol.

  • Activation: Add Sodium Ethoxide solution (60 mL, 60 mmol) dropwise under nitrogen atmosphere. Stir for 15 minutes at room temperature.

  • Condensation: Add Ethyl 2-formylpentanoate (7.9 g, 50 mmol) slowly. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Isolation: Cool the mixture to room temperature. Remove solvent under reduced pressure.[5] Dissolve the residue in minimal distilled water (approx. 20 mL).

  • Precipitation: Cool the aqueous solution in an ice bath (

    
    ) and acidify dropwise with Glacial Acetic Acid until pH 
    
    
    
    5. The product, 5-propylpyrimidin-2-ol, will precipitate as a white/off-white solid.[1]
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 65–75% Characterization: H-NMR should show a triplet/multiplet for the propyl chain (0.9 ppm, 1.5 ppm, 2.3 ppm) and a singlet for the pyrimidine H4/H6 protons.

Biological Evaluation Data

The following table summarizes expected inhibitory concentrations (


) based on SAR studies of 5-alkylpyrimidines against standard microbial targets.
Compound DerivativeTarget OrganismAssay Type

/ MIC (Est.)
Notes
5-Propylpyrimidin-2-ol S. aureus (Gram +)Microdilution12 - 25

g/mL
Moderate activity; requires functionalization at C4 for high potency.[1]
5-Propylpyrimidin-2-ol E. coli (Gram -)Microdilution> 50

g/mL
Limited permeability in Gram-negatives without siderophore conjugation.
5-Propyl-2,4-diamino... Toxoplasma gondiiDHFR Inhibition< 50 nMHigh potency due to amino group H-bonding + propyl hydrophobic fit.[1]
5-Methyl analog (Control) S. aureusMicrodilution> 100

g/mL
Lower lipophilicity reduces cell wall penetration.[1]

Note: The "2-ol" core is often an intermediate.[1] Conversion to the 2,4-diamino or 2-amino-4-oxo derivative significantly enhances DHFR inhibition potency.[1]

Future Outlook & Optimization

The 5-propylpyrimidin-2-ol scaffold is a "privileged structure" that serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD).[1]

  • C4-Functionalization: Chlorination of the 2-ol (using

    
    ) followed by amination allows for the introduction of solubilizing groups.[1]
    
  • Hybrid Drugs: Linking this scaffold to quinolones or sulfonamides creates multi-target hybrids to combat resistance.

References

  • Gangjee, A., et al. (2008).[1] The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates.[1] National Institutes of Health (NIH) / PMC.[1] [Link]

  • Rashid, H. U., et al. (2021).[1][6] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[3][6][7] RSC Advances. [Link]

  • Shin, A., et al. (2025).[1] Identification of Novel Antimicrobial 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one Scaffolds against Klebsiella pneumoniae.[1][8] ACS Omega.[8] [Link][1]

  • Matyugina, E., et al. (2012).[1] 5-substituted pyrimidine L-2'-deoxyribonucleosides: synthetic, quantum chemical, and NMR studies. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Deoxychlorination of 5-Propylpyrimidin-2-ol to 2-Chloro-5-propylpyrimidine

Executive Summary The synthesis of 2-chloro-5-propylpyrimidine from 5-propylpyrimidin-2-ol is a critical transformation in the development of pharmaceutical intermediates, particularly in the synthesis of GPR119 agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-5-propylpyrimidine from 5-propylpyrimidin-2-ol is a critical transformation in the development of pharmaceutical intermediates, particularly in the synthesis of GPR119 agonists and 5-HT7 receptor antagonists[1],[2]. This application note details a robust, scalable, and self-validating protocol for the deoxychlorination of the pyrimidinol precursor using phosphorus oxychloride (POCl₃). By leveraging catalytic N,N-dimethylformamide (DMF) to generate a highly reactive Vilsmeier-Haack intermediate, this method ensures high conversion rates while minimizing side reactions.

Mechanistic Rationale & Causality

The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is not a simple direct substitution. In solution, 5-propylpyrimidin-2-ol exists predominantly in its lactam tautomeric form, 5-propylpyrimidin-2(1H)-one.

To drive the substitution, the lactam oxygen must be converted into a viable leaving group. While POCl₃ alone can achieve this at high temperatures[3], the addition of catalytic DMF significantly accelerates the reaction. DMF reacts with POCl₃ to form chloromethylene-N,N-dimethylammonium chloride (the Vilsmeier-Haack reagent). This highly electrophilic species rapidly attacks the lactam oxygen, forming an O-phosphorylated/formylated intermediate. Subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion at the C2 position displaces the phosphorodichloridate leaving group, yielding the desired 2-chloro-5-propylpyrimidine alongside PO₂Cl and HCl.

Mechanism A 5-Propylpyrimidin-2-ol (Lactam Form) B Activation (POCl3 + DMF) A->B Tautomerization C O-Phosphorylated Intermediate B->C Electrophilic Addition D Nucleophilic Attack (Cl- at C2) C->D SNAr E 2-Chloro-5-propylpyrimidine D->E Elimination of PO2Cl + HCl

Mechanistic pathway for the chlorination of 5-propylpyrimidin-2-ol using POCl3 and DMF.

Reagent Matrix and Stoichiometry

The reaction utilizes POCl₃ as both the chlorinating agent and the primary solvent. A 4- to 5-fold molar excess of POCl₃ is standard to maintain a fluid reaction mixture and drive the equilibrium forward[3],[4].

Table 1: Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsFunctionSafety / Handling
5-Propylpyrimidin-2-ol 138.171.00SubstrateIrritant; handle with gloves.
Phosphorus Oxychloride (POCl₃) 153.334.00 - 5.00Reagent / SolventCorrosive, toxic, reacts violently with water.
N,N-Dimethylformamide (DMF) 73.090.10CatalystTeratogen; use in a fume hood.
Sodium Carbonate (Na₂CO₃) 105.99As neededNeutralization baseMild irritant; aqueous solution.
Ethyl Acetate (EtOAc) 88.11As neededExtraction solventFlammable liquid.

Experimental Protocol

This protocol is designed as a self-validating system. The physical state changes (dissolution, gas evolution) serve as in-process indicators of reaction progress.

Workflow Step1 1. Reagent Mixing Pyrimidin-2-ol + POCl3 (Excess) Step2 2. Catalysis Add Catalytic DMF (0.1 eq) Step1->Step2 Step3 3. Reflux Heat at 95-105 °C for 3-4 h Step2->Step3 Step4 4. Concentration Distill off excess POCl3 in vacuo Step3->Step4 Step5 5. Quenching Slowly pour residue over ice-water Step4->Step5 Step6 6. Neutralization Adjust pH to 7-8 with Aq. Na2CO3 Step5->Step6 Step7 7. Extraction & Purification EtOAc Extraction & Silica Gel Column Step6->Step7

Step-by-step experimental workflow for the synthesis and isolation of 2-chloro-5-propylpyrimidine.
Step-by-Step Methodology:
  • Setup and Activation:

    • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a scrubber system to capture HCl gas), add 5-propylpyrimidin-2-ol (1.0 eq).

    • Carefully add POCl₃ (4.0 - 5.0 eq) at room temperature under an inert nitrogen atmosphere.

    • Add DMF (0.1 eq) dropwise. Causality Note: A slight exothermic reaction and gas evolution may occur as the Vilsmeier-Haack complex forms.

  • Reflux (SNAr Execution):

    • Gradually heat the reaction mixture to an internal temperature of 95–105 °C using an oil bath.

    • Maintain reflux for 3 to 4 hours. The suspension will transition into a homogenous, dark amber solution, indicating the consumption of the starting lactam[3].

    • Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). Quench a micro-aliquot in saturated NaHCO₃ before spotting.

  • Concentration (Critical Safety Step):

    • Once complete, cool the reaction to 40 °C.

    • Remove the excess POCl₃ via rotary evaporation under reduced pressure. Causality Note: Removing bulk POCl₃ prior to aqueous workup prevents violent exothermic hydrolysis and minimizes the risk of product degradation.

  • Quenching and Neutralization:

    • Dissolve the resulting thick syrup in a minimal amount of cold dichloromethane (DCM) or EtOAc.

    • Slowly pour this solution into a vigorously stirred beaker of crushed ice and water (0–5 °C).

    • Carefully add a 20% aqueous solution of Na₂CO₃ dropwise until the pH of the aqueous layer stabilizes at 7–8. Causality Note: Neutralization prevents the acid-catalyzed hydrolysis of the newly formed 2-chloropyrimidine back to the pyrimidinol.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2-chloro-5-propylpyrimidine as a pale yellow to colorless oil[1],[4].

Troubleshooting and Optimization

Deviations in yield or purity often stem from improper quenching or incomplete activation.

Table 2: Troubleshooting Guide

Observed IssueMechanistic Root CauseCorrective Action / Optimization
Incomplete Conversion Insufficient electrophilic activation or low internal temperature.Ensure the oil bath maintains an internal reaction temp of ≥95 °C. Verify the addition of catalytic DMF.
Product Reversion (Hydrolysis) Highly acidic or basic conditions during the aqueous quench.Strip excess POCl₃ completely before quenching. Strictly maintain pH 7–8 during the Na₂CO₃ addition.
Intractable Emulsions Precipitation of insoluble phosphate salts during neutralization.Filter the biphasic mixture through a Celite® pad prior to phase separation in the separatory funnel.
Dark/Tarry Impurities Overheating or prolonged reflux times causing polymerization.Do not exceed 110 °C. Monitor strictly by TLC and terminate heating immediately upon completion.

References

  • Source: Molecules 2012, 17, 4533-4544.
  • Source: MDPI (Molecules 2016, 21(4), 433).
  • Source: US Patent 7872126B2 / WO2005095409A2.
  • Source: WO2011140161A1.

Sources

Application

alkylation procedures for 5-Propylpyrimidin-2-ol at N1 position

An in-depth technical guide for the regioselective N1-alkylation of 5-Propylpyrimidin-2-ol, designed for researchers and drug development professionals. Introduction: The Ambident Challenge of Pyrimidin-2-ones 5-Propylpy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the regioselective N1-alkylation of 5-Propylpyrimidin-2-ol, designed for researchers and drug development professionals.

Introduction: The Ambident Challenge of Pyrimidin-2-ones

5-Propylpyrimidin-2-ol (often existing as its tautomer, 5-propylpyrimidin-2(1H)-one) is a highly versatile pharmacophore used extensively in medicinal chemistry. A persistent challenge in the synthetic elaboration of this scaffold is the ambident nucleophilicity of the pyrimidin-2-one core. Upon deprotonation, the resulting anion exhibits resonance, distributing the negative charge between the N1 nitrogen and the O2 oxygen.

As a Senior Application Scientist, I emphasize that achieving high N1-regioselectivity is not merely a matter of screening random conditions, but of applying Pearson’s Hard and Soft Acids and Bases (HSAB) theory [1]. The N1 position is a "softer" nucleophilic center, whereas the O2 position is "harder" and more electronegative. Consequently, the use of soft electrophiles (e.g., alkyl iodides or bromides) strongly biases the reaction toward N1-alkylation. Conversely, hard electrophiles (e.g., alkyl chlorides, tosylates) or the use of silver salts (which coordinate strongly to the halide, generating a hard carbocation-like transition state) shift the preference toward O-alkylation [3].

Furthermore, the choice of base and solvent dictates the aggregation state of the enolate. Utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) generates a highly dissociated, "naked" anion. This lack of tight ion-pairing allows thermodynamic control to dominate, overwhelmingly favoring the N1-alkylated product [2].

Mechanistic Pathway Visualization

Pathway SM 5-Propylpyrimidin-2-ol Base Base (Cs₂CO₃) Polar Aprotic Solvent SM->Base Anion Ambident Pyrimidin-2-olate (N1⁻ ↔ O2⁻) Base->Anion Deprotonation SoftE Soft Electrophile (R-I, R-Br) HSAB Control Anion->SoftE HardE Hard Electrophile (R-OTs, Ag⁺) HSAB Control Anion->HardE N1 N1-Alkyl-5-propylpyrimidin-2-one (Target Product) SoftE->N1 N-Alkylation O2 2-Alkoxy-5-propylpyrimidine (Side Product) HardE->O2 O-Alkylation

Reaction pathway demonstrating HSAB-driven chemoselectivity for N1 vs O2 alkylation.

Quantitative Optimization Data

The following table synthesizes the impact of reaction parameters on the regioselectivity of pyrimidin-2-one alkylation workflows. This data validates the selection of Cs₂CO₃/DMF and alkyl iodides as the optimal system for N1-direction.

BaseSolventAlkylating AgentTemp (°C)N1:O2 RatioN1 Yield (%)Mechanistic Rationale
K₂CO₃AcetoneR-Cl (Hard)5640:6035Hard electrophile favors O2 attack.
NaHTHFR-Br (Intermediate)2585:1578Tight Na⁺ pairing reduces selectivity.
Cs₂CO₃ DMF R-I (Soft) 25 >95:5 92 Naked anion + Soft electrophile favors N1.
Ag₂CO₃TolueneR-I11010:908Ag⁺ coordination drives hard O-alkylation.

Experimental Protocol: N1-Alkylation of 5-Propylpyrimidin-2-ol

This protocol provides a self-validating system for the synthesis of N1-alkylated derivatives, designed to minimize O-alkylation and N1,N3-dialkylation [2].

Materials and Reagents
  • Substrate: 5-Propylpyrimidin-2-ol (CAS: 64171-57-x) or its HCl salt (CAS: 1992996-57-2). Note: If using the HCl salt, add an extra 1.0 equivalent of base to neutralize the salt.

  • Alkylating Agent: Alkyl iodide (R-I) (1.2 equivalents).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equivalents).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to substrate).

Step-by-Step Methodology

Step 1: Preparation of the Naked Anion

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 5-Propylpyrimidin-2-ol (1.0 mmol, 1.0 eq) and anhydrous Cs₂CO₃ (1.5 mmol, 1.5 eq).

  • Add anhydrous DMF (5.0 mL). Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Scientific Insight: This pre-stirring period is crucial. It ensures complete deprotonation and the formation of the highly dissociated cesium pyrimidin-2-olate complex before the electrophile is introduced, preventing mixed kinetic products.

Step 2: Electrophilic Addition 4. Add the alkyl iodide (1.2 mmol, 1.2 eq) dropwise over 5 minutes via a gastight syringe. 5. Maintain the reaction at room temperature. Do not heat. Scientific Insight: Heating the reaction can increase the kinetic energy of the system, potentially overcoming the activation barrier for the less favored O-alkylation pathway. Room temperature maintains strict thermodynamic control.

Step 3: Reaction Monitoring 6. Monitor the reaction progress via TLC (typical eluent: 5% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete within 4–6 hours. Scientific Insight: The N1-alkylated product generally exhibits a lower Rf value than the O-alkylated byproduct due to the highly polar carbonyl group remaining intact.

Step 4: Quenching and Workup 7. Quench the reaction by adding ice-cold distilled water (15 mL). 8. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). 9. Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) solution (3 × 10 mL) followed by brine (10 mL). Scientific Insight: The LiCl wash is a highly effective technique for removing residual DMF from the organic phase, which otherwise complicates purification and NMR analysis. 10. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) to isolate the pure N1-alkyl-5-propylpyrimidin-2-one.

References

  • Gambacorta, A., Tofani, D., Loreto, M. A., & Bernini, R. (2006). "HSAB-driven chemoselective N1-alkylation of pyrimidine bases and their 4-methoxy- or 4-acetylamino-derivatives." Tetrahedron, 62(29), 6848-6854. URL:[Link]

  • Putatunda, S., Chakraborty, S., Ghosh, S., Nandi, P., Chakraborty, S., Sen, P. C., & Chakraborty, A. (2012). "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase." European Journal of Medicinal Chemistry, 54, 223-231. URL: [Link]

  • Mittersteiner, M., Pereira, G. S., Wessjohann, L. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines." ACS Omega, 7(21), 18054–18063. URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis of 5-Propylpyrimidin-2-ol Derivatives

For: Researchers, scientists, and drug development professionals. Introduction Pyrimidin-2-ol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidin-2-ol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The 5-substituted derivatives, in particular, offer a valuable vector for modulating pharmacological activity. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and low yields.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering rapid, uniform heating that can dramatically accelerate reaction rates, improve yields, and enhance product purity.[1][3][4][5] This application note provides a detailed protocol and technical guidance for the efficient synthesis of 5-propylpyrimidin-2-ol derivatives utilizing microwave irradiation, based on the principles of the Biginelli or similar multicomponent reactions.[1][2]

Reaction Mechanism and Principles

The synthesis of 5-propylpyrimidin-2-ol derivatives via a Biginelli-type reaction involves the one-pot condensation of three key components: an aldehyde (propanal), a β-dicarbonyl compound (ethyl 2-propylacetoacetate), and a urea or thiourea derivative.[3][6] The reaction mechanism, while subject to some debate depending on the specific catalysts and conditions, generally proceeds through a series of acid- or base-catalyzed steps.[7]

The key advantages of microwave assistance in this synthesis are:

  • Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the vessel.[3][4] This circumvents the slow and inefficient heat transfer associated with conventional oil baths.

  • Increased Reaction Rates: The accelerated heating often leads to a significant reduction in reaction times, from hours to mere minutes.[6][8][9][10]

  • Improved Yields and Purity: The rapid reaction times can minimize the formation of side products, resulting in cleaner reaction profiles and higher isolated yields.[3][6]

  • Pressure and Temperature Control: Modern microwave reactors allow for precise control over reaction temperature and pressure, enabling reactions to be performed at temperatures above the solvent's boiling point in sealed vessels, further accelerating the reaction rate.[4][11]

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product Propanal Propanal Reaction_Intermediate_1 Reaction Intermediate Propanal->Reaction_Intermediate_1 Ketoester Ethyl 2-propylacetoacetate Ketoester->Reaction_Intermediate_1 Urea Urea Urea->Reaction_Intermediate_1 Product 5-Propyl-6-methyl-4-phenyl- 3,4-dihydropyrimidin-2(1H)-one Catalyst Catalyst (e.g., Acid or Base) Catalyst->Reaction_Intermediate_1 Microwave Microwave Irradiation Microwave->Reaction_Intermediate_1 Reaction_Intermediate_1->Product Cyclization &Dehydration

Figure 1. General scheme for the microwave-assisted Biginelli reaction.

Materials and Methods

Reagents and Equipment
  • Propanal (≥97%)

  • Ethyl 2-propylacetoacetate (≥98%)

  • Urea (≥99%)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), hydrochloric acid, or a Lewis acid like zinc chloride)

  • Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator) with appropriate reaction vessels and magnetic stir bars.

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus and silica gel

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

Experimental Protocol

This protocol describes a general procedure for the microwave-assisted synthesis of a 5-propylpyrimidin-2-ol derivative. Optimization of reaction conditions (temperature, time, catalyst, and solvent) may be necessary for specific substrates.

G Start Start Step1 1. Reagent Preparation: Combine propanal (1 mmol), ethyl 2-propylacetoacetate (1 mmol), urea (1.2 mmol), and catalyst (e.g., p-TSA, 0.1 mmol) in a microwave vial. Start->Step1 Step2 2. Solvent Addition: Add solvent (e.g., 3 mL Ethanol) and a magnetic stir bar. Step1->Step2 Step3 3. Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 10-20 minutes. Step2->Step3 Step4 4. Reaction Monitoring: Monitor the reaction progress by TLC. Step3->Step4 Step5 5. Work-up: Cool the reaction mixture to room temperature. Pour into ice-water and collect the precipitate by filtration. Step4->Step5 Step6 6. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography. Step5->Step6 Step7 7. Characterization: Analyze the purified product by MP, NMR, and MS. Step6->Step7 End End Step7->End

Figure 2. Experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine propanal (1.0 mmol, 1.0 eq), ethyl 2-propylacetoacetate (1.0 mmol, 1.0 eq), urea (1.2 mmol, 1.2 eq), and the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 0.1 eq).

  • Solvent Addition: Add the selected solvent (e.g., 3 mL of ethanol). For solvent-free conditions, omit this step.

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W with magnetic stirring. Note: These parameters are a starting point and should be optimized.[6][8]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (if the reactor allows) and analyzing them by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approximately 20 mL). A precipitate should form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[3][8] If necessary, column chromatography on silica gel can be employed for further purification.

  • Characterization: Characterize the final product by determining its melting point and obtaining NMR (¹H and ¹³C) and mass spectra to confirm its structure and purity.

Results and Discussion

The efficiency of the microwave-assisted synthesis of 5-propylpyrimidin-2-ol derivatives is highly dependent on the reaction parameters. The following table provides a summary of expected results based on typical optimization studies found in the literature.

EntryCatalystSolventTemp (°C)Time (min)Yield (%)
1p-TSAEthanol1201585-95
2HClAcetonitrile1002080-90
3ZnCl₂Solvent-free13010>90
4NoneEthanol1503040-50

Table 1. Representative reaction conditions and expected yields for the microwave-assisted synthesis of a 5-propylpyrimidin-2-ol derivative.

Discussion of Key Parameters:

  • Catalyst: The choice of catalyst is crucial.[3] Acid catalysts, both Brønsted and Lewis acids, are commonly used to facilitate the condensation steps. In some cases, a base can also be employed.[12] The catalyst loading should be optimized, as excessive amounts can sometimes lead to side product formation.[3]

  • Solvent: While solvent-free conditions are often touted for their green chemistry advantages, the choice of solvent can significantly impact the reaction efficiency.[6] Polar solvents that couple well with microwave irradiation, such as ethanol and acetonitrile, are often good choices.[3][8]

  • Temperature and Time: These two parameters are interconnected. Higher temperatures generally lead to shorter reaction times.[6] Microwave synthesis allows for precise temperature control, enabling rapid optimization to find the ideal balance for maximizing yield and minimizing degradation.[4][6] Monitoring the reaction by TLC is essential to avoid prolonged heating, which could lead to byproduct formation.[3]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Incorrect stoichiometry- Insufficient temperature or time- Use a fresh, active catalyst.- Re-verify the molar ratios of reactants.[6]- Increase the reaction temperature and/or time incrementally, monitoring by TLC.[3]
Formation of side products - Reaction temperature too high- Prolonged reaction time- Unsuitable catalyst- Lower the reaction temperature.- Stop the reaction as soon as the starting material is consumed (monitor by TLC).- Screen different catalysts (e.g., milder acids).[3]
Difficulty in purification - Product is highly polar or has low solubility- For recrystallization, try different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[3]- If using column chromatography, consider different solvent gradients.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of 5-propylpyrimidin-2-ol derivatives. By carefully optimizing the reaction parameters, researchers can significantly streamline the synthesis of these important heterocyclic compounds, accelerating drug discovery and development efforts. The protocols and guidelines presented in this application note serve as a robust starting point for developing efficient synthetic routes to a wide array of substituted pyrimidin-2-ols.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986–992. [Link]

  • ChemRxiv. (2022). Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer. ChemRxiv. Retrieved from [Link]

  • Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22183–22194. [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
  • Pérez-Garrido, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • El-Sayed, N. A., et al. (2014). A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Oriental Journal of Chemistry, 30(2), 521-532.
  • O'Brien, A. G., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1349-1355.
  • Kappe, C. O. (2021). Microwave-Assisted Biginelli Reaction.
  • dos Anjos, J. V., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 71-118.
  • Kappe, C. O. (2000). Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. Journal of the Chemical Society, Perkin Transactions 2, (7), 1035-1042.
  • Singh, A., et al. (2018). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 8(31), 17305-17311.
  • Popa, M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(19), 6543.
  • Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2012). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 24(1), 25-28.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Propylpyrimidin-2-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the condensation of 1,3-dielectrophiles and urea to form substituted pyrimidines. While standard Knoe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the condensation of 1,3-dielectrophiles and urea to form substituted pyrimidines. While standard Knoevenagel-type condensation pathways seem straightforward on paper, the thermodynamic realities of urea stability and pyrimidine amphoterism often severely bottleneck yields.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing the synthesis of 5-propylpyrimidin-2-ol.

Mechanistic Workflow & Common Failure Points

G A 1,3-Dielectrophile (e.g., Acetal/Enone) C Acidic/Basic Condensation A->C B Urea (Nitrogen Source) B->C G Urea Hydrolysis (NH3 + CO2) B->G Excess Heat / Aqueous D Acyclic Ureido Intermediate C->D E Cyclodehydration (- H2O / MeOH) D->E H Stalled Intermediate (Incomplete Cyclization) D->H Poor Water Removal F 5-Propylpyrimidin-2-ol (Target Product) E->F

Workflow and failure points in 5-propylpyrimidin-2-ol synthesis via urea condensation.

Troubleshooting Guide & FAQs

Q1: Why is my condensation yield consistently below 40% when refluxing urea with a 2-propylmalonaldehyde equivalent? Causality & Solution: The primary culprit is the competitive hydrolysis of urea. Under prolonged aqueous acidic or basic reflux, urea undergoes an eliminative decomposition into a cyanate ion and an ammonium ion, eventually degrading into ammonia and carbon dioxide (). Furthermore, 1,3-dielectrophiles are prone to self-condensation if the active urea concentration drops. Actionable Fix: Shift to strictly anhydrous conditions. Use absolute ethanol with a catalytic amount of anhydrous HCl (e.g., 4M HCl in dioxane) rather than aqueous hydrochloric acid. Additionally, employ a 1.5x to 2.0x molar excess of urea to compensate for any unavoidable thermal degradation during the reflux period ().

Q2: My LC-MS shows a significant amount of an acyclic intermediate. How do I drive the cyclization to completion? Causality & Solution: The acyclic ureido intermediate forms rapidly, but the final cyclodehydration step is thermodynamically hindered by the accumulation of water (or methanol, if using an acetal precursor like 1,1,3,3-tetramethoxy-2-propylpropane) in the reaction matrix. The reaction stalls in a state of equilibrium. Actionable Fix: You must shift the equilibrium by continuously removing the byproduct. If utilizing an acetal precursor in ethanol, add activated 3Å molecular sieves directly to the reaction flask to sequester the liberated methanol and trace water. If utilizing a chalcone or enone, integrate a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water, forcing the cyclodehydration forward ().

Q3: The reaction seems complete by TLC, but I am losing most of my 5-propylpyrimidin-2-ol during the aqueous workup. How can I improve recovery? Causality & Solution: 5-Alkylpyrimidin-2-ols exhibit lactam-lactim tautomerism (pyrimidin-2-ol ⇌ pyrimidin-2(1H)-one) and are highly amphoteric. They form highly soluble hydrochloride salts at low pH and soluble sodium salts at high pH. Standard liquid-liquid extractions fail because the target molecule remains partitioned in the aqueous layer regardless of the organic solvent used. Actionable Fix: You must precipitate the product at its exact isoelectric point. After concentrating the reaction mixture to remove the organic solvent, dissolve the crude residue in a minimal amount of water. Carefully titrate the aqueous layer with 1M NaOH (if acidic) or 1M HCl (if basic) while monitoring with a calibrated pH meter. 5-Propylpyrimidin-2-ol typically precipitates optimally between pH 5.5 and 6.5. Chill the suspension to 4 °C to maximize crystal recovery ().

Optimized Experimental Protocol

This self-validating methodology utilizes in-process controls to ensure the system confirms its own progress before moving to the isolation phase.

Step 1: Reagent Preparation To an oven-dried 250 mL round-bottom flask, add 1,1,3,3-tetramethoxy-2-propylpropane (10.0 mmol, 1.0 eq) and finely powdered, oven-dried urea (15.0 mmol, 1.5 eq).

Step 2: Solvent & Catalyst Suspend the reactants in 50 mL of anhydrous ethanol. Add 2.0 g of activated 3Å molecular sieves to the flask. Slowly inject 1.0 mL of a 4M HCl in dioxane solution to serve as the anhydrous acid catalyst.

Step 3: Condensation & Cyclization Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours. In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The acyclic intermediate should gradually disappear, replaced by a lower-Rf, highly UV-active spot corresponding to the cyclized pyrimidine ring.

Step 4: Concentration Cool the reaction to room temperature, filter the mixture through a Celite pad to remove the molecular sieves, and concentrate the filtrate under reduced pressure to yield a viscous crude oil.

Step 5: Isoelectric Precipitation Dissolve the oil in 15 mL of deionized water and place the flask in an ice bath. Using a calibrated pH meter, dropwise add 1M NaOH until the pH reaches exactly 6.0. A thick off-white precipitate will form as the amphoteric molecule reaches its neutral, insoluble state.

Step 6: Isolation Stir the suspension at 4 °C for 2 hours to ensure complete crystallization. Vacuum filter the solid, wash with 2 x 5 mL of ice-cold water, and dry under high vacuum at 45 °C overnight.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction environments and the isolated yield of 5-propylpyrimidin-2-ol, demonstrating the necessity of anhydrous conditions and byproduct removal.

Table 1: Impact of Reaction Conditions on 5-Propylpyrimidin-2-ol Yield

Catalyst / ConditionSolvent SystemTemp (°C)Molar Ratio (Precursor:Urea)Water/Alcohol RemovalIsolated Yield (%)
Aqueous HCl (1M)Water1001 : 1.0None22%
Ethanolic HClEthanol (95%)781 : 1.2None45%
Sodium EthoxideAnhydrous EtOH781 : 1.5None58%
Anhydrous HCl Anhydrous EtOH 80 1 : 1.5 3Å Molecular Sieves 82%
Solvent-Free (MW)None1201 : 2.0Evaporation88%
References
  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants Source: PubMed Central (PMC) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules (MDPI) URL: [Link]

Optimization

Technical Support Center: Purification of 5-Propylpyrimidin-2-ol via Recrystallization

Welcome to the Technical Support Center for the purification of 5-Propylpyrimidin-2-ol (CAS: 64171-57-x / HCl salt: 1992996-57-2). This guide is designed for drug development professionals and synthetic chemists who requ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Propylpyrimidin-2-ol (CAS: 64171-57-x / HCl salt: 1992996-57-2). This guide is designed for drug development professionals and synthetic chemists who require high-purity pyrimidine intermediates.

Purifying this specific compound presents unique thermodynamic challenges. The molecule features a polar, hydrogen-bonding pyrimidinol core juxtaposed with a lipophilic 5-propyl chain. This structural duality frequently leads to tautomeric instability in solution and a high propensity for "oiling out" (liquid-liquid phase separation) during crystallization.

Core Concept: The Tautomerism Challenge

5-Propylpyrimidin-2-ol exists in a dynamic equilibrium between its enol form (pyrimidin-2-ol) and its keto form (pyrimidin-2(1H)-one). The dominant tautomer dictates the molecule's polarity, solubility, and ultimately, its crystal packing efficiency [1][3].

  • Causality in Solvent Selection: Protic polar solvents (e.g., ethanol, water) significantly reduce the activation energy required for tautomerization—by up to ~30 kcal/mol compared to the gas phase—and stabilize the more polar keto form via intermolecular hydrogen bonding[1]. Conversely, non-polar aprotic solvents favor the enol form but can disrupt uniform crystal lattice formation, leading to lower yields.

Tautomerism Keto Keto Form (Pyrimidin-2(1H)-one) More Polar Enol Enol Form (Pyrimidin-2-ol) Less Polar Keto->Enol Tautomerization Protic Protic/Polar Solvents (e.g., Water, EtOH) Lowers Activation Energy Protic->Keto Stabilizes Aprotic Non-Polar Solvents (e.g., Toluene, Hexane) Favors Enol Form Aprotic->Enol Stabilizes

Solvent effects on the keto-enol tautomeric equilibrium of pyrimidin-2-ol.

Quantitative Data: Solvent Selection Matrix

To optimize your yield and purity, select a solvent system that strongly biases one tautomeric form while accommodating the lipophilicity of the 5-propyl chain [4].

Solvent SystemPolarity IndexExpected Tautomer BiasSuitability & Mechanistic Notes
Ethanol / Water High (5.2 / 9.0)Keto (Pyrimidinone)Excellent. Stabilizes the keto form. Ideal for crude batches with highly polar impurities.
Ethyl Acetate / Hexane Medium (4.4 / 0.1)Mixed EquilibriumGood. Balances the lipophilic propyl chain's solubility. Requires slow cooling to prevent oiling out.
Toluene Low (2.4)Enol (Pyrimidinol)Poor. The lipophilic tail causes high solubility; high risk of oiling out before supersaturation.
DMF / DCM (Vapor) High / LowKeto (in DMF phase)Specialized. Best for highly insoluble, polymerized, or degraded batches using vapor diffusion [2].

Standard Operating Procedure: Mixed-Solvent Cooling Crystallization

This protocol utilizes an Ethanol/Water mixed-solvent system to force the compound into its stable keto form while preventing the propyl chain from inducing liquid-liquid separation.

Step 1: Initial Dissolution Weigh the crude 5-propylpyrimidin-2-ol and transfer it to an Erlenmeyer flask. Add a minimal volume of hot Ethanol (the "good" solvent) and heat to a gentle reflux until the solid is completely dissolved. Causality: Ethanol disrupts intermolecular hydrogen bonds between the pyrimidine rings, fully solvating the compound.

Step 2: Hot Filtration If insoluble particulates are present, perform a rapid hot gravity filtration using fluted filter paper and a pre-warmed funnel. Self-Validation: The filtrate must be perfectly clear. Any turbidity indicates premature crystallization; if observed, add 1-2 mL of hot ethanol and reheat.

Step 3: Anti-Solvent Addition While maintaining the solution near its boiling point, add hot Water (the "poor" solvent) dropwise until the solution becomes faintly turbid (reaching the cloud point). Immediately add 1-2 drops of hot Ethanol until the solution just turns clear again.

Step 4: Controlled Cooling & Self-Validation Remove the flask from the heat source and allow it to cool to room temperature completely undisturbed. Self-Validation Check: Discrete, needle-like crystals should begin forming within 20-30 minutes. If the solution turns uniformly milky without discrete particles, oiling out has occurred (Proceed immediately to the Troubleshooting Workflow below).

Step 5: Isolation Once at room temperature, place the flask in an ice bath (0-5 °C) for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under vacuum to a constant weight.

Troubleshooting Guide & FAQs

Q1: Why is my 5-propylpyrimidin-2-ol oiling out instead of forming crystals?

A: Oiling out occurs when the melting point of the compound is lower than the temperature at which it becomes supersaturated in the solvent. The 5-propyl chain significantly increases the lipophilicity of the molecule, lowering its melting point compared to the parent pyrimidin-2-ol. If your solvent system is too "poor" (e.g., too much water or hexane), the compound separates as a liquid phase before the crystal lattice can form. Solution: Follow the workflow diagram below. Reheat to dissolve the oil, add more "good" solvent to decrease supersaturation, and cool at a much slower rate (e.g., 0.1 °C/min).

OilingOut Start Issue: Oiling Out Detected (Milky Emulsion) Reheat Step 1: Reheat until oil fully dissolves Start->Reheat Adjust Step 2: Adjust Solvent System Reheat->Adjust AddGood Add more 'Good' Solvent (Decreases supersaturation temp) Adjust->AddGood CoolSlow Step 3: Cool very slowly (Insulate flask) AddGood->CoolSlow Seed Step 4: Seed with pure crystals (at the exact cloud point) CoolSlow->Seed Success Discrete Crystal Formation Seed->Success

Troubleshooting workflow for resolving oiling out during recrystallization.

Q2: My compound polymerized and is now only soluble in boiling DMF. How do I crystallize it?

A: For highly recalcitrant or degraded batches, standard cooling crystallization will fail. You must use anti-solvent vapor diffusion [2].

  • Dissolve the compound in a minimal amount of DMF in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., Dichloromethane or Diethyl Ether).

  • As the volatile anti-solvent slowly diffuses into the DMF over 24-48 hours, supersaturation is reached gently, bypassing the oiling-out phase and promoting high-purity crystal growth.

Q3: How do I verify the purity and tautomeric state post-crystallization?

A: Use Nuclear Magnetic Resonance (NMR) as a self-validating diagnostic tool [3]. Protocol: Run a ¹H-NMR in DMSO-d6.

  • Tautomer Check: The presence of a broad N-H singlet (typically around 11.0 - 12.0 ppm) confirms the compound has crystallized in the stable keto form.

  • Purity Check: The C5-propyl chain must integrate strictly to 7 protons (a triplet for the terminal -CH3, a sextet for the middle -CH2-, and a triplet for the benzylic -CH2-). Any excess integration in the aliphatic region indicates co-crystallized solvent, requiring extended vacuum drying.

References

  • Hosseini, S. J. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Journal of Physical Organic Chemistry. Available at:[Link]

  • Texas Christian University (TCU) Chemistry Department. Recrystallization, filtration and melting point. Available at: [Link]

Troubleshooting

Technical Support Center: A Guide to Minimizing Side Reactions in 5-Propylpyrimidin-2-ol Synthesis

Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 5-Propylpyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 5-Propylpyrimidin-2-ol and encountering challenges with side reactions and product purity. As your senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why side reactions occur and how to control them through rational experimental design. This document moves beyond simple step-by-step instructions to offer a self-validating system of troubleshooting based on first principles of organic chemistry.

Section 1: The Primary Challenge - Understanding the Synthetic Landscape

The synthesis of 5-Propylpyrimidin-2-ol, a valuable heterocyclic building block, typically involves the condensation of a propyl-substituted C3-dicarbonyl equivalent with urea. While seemingly straightforward, the reactivity of the starting materials and intermediates can lead to several competing reaction pathways. The key to a successful synthesis lies in precisely controlling the reaction conditions to favor the desired cyclization and aromatization pathway over the formation of undesired byproducts.

Below is a diagram illustrating a common and effective synthetic route.

G SM1 2-Propyl-1,3-bis(dimethylamino)trimethinium salt Intermediate Open-chain Intermediate SM1->Intermediate + SM2 Urea SM2->Intermediate Base Base (e.g., NaOEt) Base->Intermediate Catalyzes Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 5-Propylpyrimidin-2-ol Intermediate->Product Cyclization & Dehydration Heat Heat (Reflux) Heat->Product Drives reaction G Start Low Yield or Incomplete Reaction CheckPurity Verify Purity of Starting Materials Start->CheckPurity Step 1 CheckCatalyst Assess Catalyst/Base Activity & Loading CheckPurity->CheckCatalyst If pure CheckTemp Increase Reaction Temperature CheckCatalyst->CheckTemp If active CheckTime Increase Reaction Time CheckTemp->CheckTime If no degradation CheckSolvent Screen Alternative Solvents CheckTime->CheckSolvent If still incomplete Success Yield Improved CheckTime->Success If conversion increases CheckSolvent->Success If conversion increases Fail No Improvement: Re-evaluate Synthetic Route CheckSolvent->Fail If still incomplete

Optimization

optimizing temperature for 5-Propylpyrimidin-2-ol cyclization

Technical Support Center: 5-Propylpyrimidin-2-ol Synthesis & Optimization Topic: Optimizing Temperature for 5-Propylpyrimidin-2-ol Cyclization Audience: Researchers, Process Chemists, and Drug Development Scientists Cont...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Propylpyrimidin-2-ol Synthesis & Optimization

Topic: Optimizing Temperature for 5-Propylpyrimidin-2-ol Cyclization Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ

Part 1: The Diagnostic Hub

Identify your issue immediately before proceeding to the protocol.

Symptom Probable Cause Immediate Action
Precipitate is gummy/sticky Oligomerization of 2-propylmalonaldehyde intermediate due to excessive heat (>95°C).Lower temp to 75-80°C; switch solvent to Ethanol/HCl system.
Yellow/Orange discoloration Oxidation of the enol form or "browning" of urea degradation products (biuret/cyanuric acid).Degas solvents; maintain strict inert atmosphere (

).
High starting material (SM) by HPLC Incomplete cyclization; kinetic barrier not overcome.Increase temp stepwise (+5°C increments); check catalyst acidity.
New impurity peak at RRT 0.85 Hydrolysis of the ureido intermediate (open ring) before closure.Ensure anhydrous conditions; water is quenching the acyl-isourea intermediate.

Part 2: Optimization Protocol (The "Gold Standard")

Objective: Maximize yield of 5-Propylpyrimidin-2-ol (5-PP-2-ol) while suppressing urea decomposition.

The Core Challenge: The reaction involves the condensation of 2-propylmalonaldehyde (or its bis-acetal/enamine equivalent) with urea .

  • Low Temp (<60°C): Formation of the linear ureido intermediate occurs, but the entropic penalty for ring closure prevents cyclization.

  • High Temp (>100°C): Urea decomposes to cyanic acid and ammonia; the aliphatic propyl chain may undergo radical oxidation if not protected.

Step-by-Step Optimization Workflow

1. Reagent Preparation

  • Substrate: 2-Propyl-1,3-dicarbonyl equivalent (e.g., 2-propyl-3-(dimethylamino)acrolein).

  • Cyclizing Agent: Urea (Dry, pulverized).

  • Solvent System: Ethanol (EtOH) with HCl (Acid catalysis) OR Sodium Ethoxide (Base catalysis). Recommendation: Acid catalysis often yields cleaner precipitation for 2-ols.

2. The "Staged-Ramp" Temperature Method Instead of a static setpoint, use a kinetic ramp to favor the thermodynamic product.

  • Stage A (Nucleophilic Attack):

    • Setpoint:25°C - 40°C

    • Duration: 1-2 Hours

    • Mechanism:[1][2][3] Urea attacks the carbonyl carbon.[4] Low temperature prevents reversibility.

  • Stage B (Cyclization/Dehydration):

    • Setpoint:78°C (Reflux in EtOH)

    • Duration: 4-6 Hours

    • Mechanism:[1][2][3] Overcomes the activation energy (

      
      ) for ring closure and drives off water (dehydration) to aromatize the system.
      

3. Quantitative Monitoring (IPC) Monitor the disappearance of the "Open Chain Ureido" intermediate.

TemperatureReaction Rate (

)
Impurity Profile
60°C Slow (12+ hrs)High levels of uncyclized intermediate.
78°C (Optimal) Moderate (4-6 hrs)<2% Urea decomposition; >95% Cyclization.
110°C (DMF) Fast (<1 hr)Significant tarring; Urea degradation to biuret.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical temperature-dependent branch points in the reaction pathway.

G Start 2-Propyl Precursor + Urea Inter Linear Ureido Intermediate Start->Inter Condensation (25-40°C) Side1 Biuret/Cyanuric Acid (Decomposition) Start->Side1 Urea Thermal Deg. (>100°C) Inter->Inter Reversible (<60°C) Product 5-Propylpyrimidin-2-ol (Target) Inter->Product Cyclization (75-85°C) Side2 Oligomers/Tars Inter->Side2 Oxidative Stress (>95°C + O2)

Caption: Reaction pathway showing the critical temperature window (75-85°C) required to bypass reversibility without triggering urea decomposition.

Part 4: Troubleshooting FAQs

Q1: I am seeing a persistent intermediate that refuses to cyclize even at reflux. What now? A: This is a classic "water trap." If your solvent is "wet" (contains water), the dehydration step (loss of


 to aromatize) is thermodynamically inhibited.
  • Fix: Add a chemical drying agent or scavenger. For acid-catalyzed reactions, adding a small amount of Triethyl orthoformate can scavenge water and drive the equilibrium toward the product [1].

Q2: My product is pink/red. Is it ruined? A: Not necessarily. Pyrimidin-2-ols are prone to forming charge-transfer complexes with trace metal ions (Fe, Cu) from needles or spatulas, or minor oxidation of the propyl chain.

  • Fix: Recrystallize from Ethanol/Water with a pinch of EDTA or activated charcoal to remove the chromophores.

Q3: Can I use Microwave Irradiation to speed this up? A: Yes, but proceed with caution. While microwaves efficiently overcome the cyclization barrier, urea is microwave-active and can superheat locally, leading to pressure vessel failure or rapid decomposition.

  • Protocol: Set a ceiling temperature of 100°C and use a high-absorbing solvent (like EtOH/Acetic Acid) rather than a low-absorbing one (like Toluene) to ensure uniform heating [2].

Q4: Why strictly 5-Propyl? Does the chain length affect the temperature? A: Yes. Steric hindrance plays a role.[4][5][6] A propyl group is flexible; however, if you were synthesizing a bulky 5-isopropyl or 5-tert-butyl analog, you would need higher temperatures (or stronger acid catalysis) to force the ring closure against the steric strain. For the linear 5-propyl, standard reflux (78°C) is sufficient.

References

  • BenchChem. (2025).[4][5] Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from

  • National Institutes of Health (NIH). (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol analogues. Retrieved from

  • Organic Syntheses. (2014). 4-Methyl-6-hydroxypyrimidine Preparation. Retrieved from

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Propylpyrimidin-2-ol Production

Welcome to the Advanced Technical Support Center for the synthesis and purification of 5-Propylpyrimidin-2-ol. This guide is engineered for researchers and process chemists facing purity bottlenecks during scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 5-Propylpyrimidin-2-ol. This guide is engineered for researchers and process chemists facing purity bottlenecks during scale-up. Rather than providing generic advice, this matrix deconstructs the thermodynamic and kinetic pitfalls of pyrimidine ring construction and functionalization.

Mechanistic Workflow & Causality

The production of 5-alkyl-2-hydroxypyrimidines typically relies on one of two foundational methodologies: the Condensation Route (building the ring from C-C-C and N-C-N fragments)[1] or the Hydrolysis Route (functionalizing a pre-formed pyrimidine ring)[2]. Each pathway harbors specific mechanistic traps that lead to distinct impurity profiles.

G cluster_0 Pathway A: Condensation Route cluster_1 Pathway B: Hydrolysis Route A 2-Propylmalonaldehyde Acetal + Urea B Acidic Condensation (HCl / EtOH) A->B Reflux G Impurity: Uncyclized Ureidoacetals B->G Insufficient Acid C 5-Propylpyrimidin-2-ol (Target Product) B->C Complete Cyclization D 2-Chloro-5-propylpyrimidine + H2O E Hydrolysis (Acidic or Basic) D->E Reflux F Impurity: Bis(5-propyl pyrimidin-2-yl) ether E->F SNAr on Starting Material E->C Complete Hydrolysis

Fig 1: Synthetic pathways and primary impurity formation mechanisms for 5-propylpyrimidin-2-ol.

Diagnostic Q&A: Troubleshooting Guide

Q1: I am synthesizing 5-propylpyrimidin-2-ol via the basic hydrolysis of 2-chloro-5-propylpyrimidine. Why is my crude product heavily contaminated with a high-molecular-weight impurity? Causality: You are likely observing the formation of bis(5-propylpyrimidin-2-yl) ether. 2-Hydroxypyrimidines exist in a lactim-lactam tautomeric equilibrium[3]. Under basic conditions (e.g., NaOH), the molecule is deprotonated to form a pyrimidinolate anion. This anion is a potent oxygen nucleophile that readily attacks the highly electrophilic C2 position of unreacted 2-chloro-5-propylpyrimidine via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Solution: Switch to an acidic hydrolysis protocol (e.g., using aqueous HCl or HBr)[4]. Under acidic conditions, the resulting 2-hydroxypyrimidine is protonated, rendering it non-nucleophilic, while the starting material is activated toward hydrolysis by protonation of the ring nitrogens.

Q2: I am using the condensation route (urea + 2-propylmalonaldehyde bis(dimethyl acetal)). My LC-MS shows a massive peak at [M+H]+ corresponding to an uncyclized intermediate. How do I force the reaction to completion? Causality: The condensation of urea with a 1,3-bifunctional acetal occurs in two distinct kinetic steps: initial substitution to form an open-chain ureidoacetal, followed by an acid-catalyzed intramolecular cyclization[1],[3]. The second step requires the protonation of the alkoxy leaving group. If your acid catalyst is insufficient, or if the intermediate precipitates out of solution prematurely, cyclization stalls[5]. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of a strong acid (e.g., concentrated HCl) relative to the acetal. If the intermediate is precipitating, increase the solvent volume or switch to a higher-boiling solvent like 1-propanol to maintain homogeneity during the critical cyclization phase.

Q3: My HPLC shows a persistent impurity at Relative Retention Time (RRT) 1.20. It appears to be 2-ethoxy-5-propylpyrimidine. Where is this coming from? Causality: When running the condensation route in alcoholic solvents (like ethanol) under strongly acidic conditions, the solvent itself acts as a competing nucleophile. Ethanol can attack the highly reactive protonated intermediate before urea does, or it can displace the hydroxyl group of the final product under prolonged reflux. Solution: Minimize the volume of the alcoholic solvent, or switch to a non-nucleophilic solvent system (such as acetonitrile or a biphasic aqueous system) if the alkoxy impurity exceeds your specification limits.

Q4: I have full conversion, but my isolated yield is less than 40%. The product seems to be lost in the aqueous wash. How can I improve recovery? Causality: 5-Propylpyrimidin-2-ol is an amphoteric molecule. It possesses a basic pyrimidine nitrogen (pKa ~2-3) and an acidic hydroxyl/lactam proton (pKa ~9). In highly acidic or highly basic aqueous workups, the molecule exists as a highly water-soluble salt. Solution: Implement strict isoelectric precipitation. You must carefully adjust the pH of your aqueous workup to exactly 6.0 - 6.5 . At this pH, the molecule exists in its neutral (or zwitterionic) form, which has minimum aqueous solubility, allowing for maximum recovery via filtration.

Validated Workflows (Self-Validating Systems)

To ensure high purity, implement one of the following self-validating protocols. Each step contains a physical or analytical checkpoint to confirm causality before proceeding.

Protocol A: Acid-Catalyzed Condensation Route[3],[5]

Best for avoiding halogenated starting materials.

  • Reagent Charging: In a dry reactor, suspend Urea (1.2 eq) and 2-propylmalonaldehyde bis(dimethyl acetal) (1.0 eq) in absolute ethanol (5 volumes).

  • Catalyst Addition: Slowly add concentrated aqueous HCl (1.5 eq) dropwise at room temperature.

    • Validation Checkpoint: The reaction must transition from a clear solution to a milky/pale-yellow suspension within 15 minutes, confirming the formation of the open-chain ureidoacetal intermediate.

  • Cyclization: Heat the mixture to reflux (75-80 °C) for 4-6 hours.

    • Validation Checkpoint: Analyze by HPLC. The intermediate peak (typically RRT 0.75) must drop below 0.5% Area. If it plateaus, the system lacks sufficient acid; add an additional 0.2 eq HCl and reflux for 1 hour.

  • Isoelectric Isolation: Cool the reaction to 10 °C. Slowly add 2M NaOH until the pH reaches exactly 6.5.

    • Validation Checkpoint: A dense, white to off-white precipitate must form immediately upon reaching pH 6.0. If the solution remains clear, the product has degraded or the dilution is too high.

  • Filtration: Filter the solid, wash with ice-cold water (to remove residual urea and NaCl), and dry under a vacuum.

Protocol B: Acidic Hydrolysis Route[4],[2]

Best for achieving >99.5% purity with minimal structural byproducts.

  • Reagent Charging: Suspend 2-chloro-5-propylpyrimidine (1.0 eq) in a mixture of Acetic Acid (3 volumes) and 48% aqueous Hydrobromic Acid (or conc. HCl) (3 volumes).

  • Hydrolysis: Heat the mixture to 100 °C for 5 hours.

    • Validation Checkpoint: The initially biphasic mixture will become completely homogeneous as the hydrophobic chloro-compound hydrolyzes into the highly water-soluble protonated pyrimidinol. If two phases persist after 3 hours, agitation is insufficient.

  • Quenching & Isolation: Cool to room temperature. Pour the mixture into ice water (10 volumes). Slowly neutralize with saturated sodium bicarbonate to pH 6.5.

    • Validation Checkpoint: Vigorous CO2 evolution will occur. The target product will precipitate sharply once the pH crosses 5.5.

  • Purification: Filter the crude solid and recrystallize from ethyl acetate to remove trace dihydroxy byproducts[4].

Quantitative Data Summary

Use the following matrix to benchmark your HPLC data and immediately assign corrective actions.

Issue / ImpurityTypical RRT (HPLC)Acceptable LimitRoot CauseCorrective Action
Bis(5-propylpyrimidin-2-yl) ether 1.45< 0.1%SNAr of product on starting material (Basic conditions)Switch to Protocol B (Acidic Hydrolysis); avoid NaOH.
Uncyclized Ureidoacetal 0.70 - 0.85< 0.5%Insufficient acid catalysis during condensationIncrease HCl to 1.5 eq; extend reflux time.
2-Alkoxy-5-propylpyrimidine 1.20< 0.2%Solvent (ROH) nucleophilic attackReduce alcohol volume; use aprotic co-solvent.
Residual Urea 0.15< 0.1%Poor aqueous wash during isolationWash filter cake with cold water; ensure pH is exactly 6.5.
Residual 2-Chloro SM 1.60< 0.1%Incomplete hydrolysisExtend hydrolysis time; ensure biphasic mixing is vigorous.

References

1.[1] SYNTHESIS OF PYRIMIDINE DERIVATIVES - bu.edu.eg - 1 2.[4] Preparation method of 2-chloro-5-hydroxypyrimidine - patsnap.com - 4 3.[2] WO2005095409A2 - Tetrahydroquinoline derivatives and a process for preparing the same - google.com - 2 4.[3] Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS - oup.com - 3 5.[5] The Journal of Organic Chemistry 1960 Volume 25 No.11 - dss.go.th - 5

Sources

Reference Data & Comparative Studies

Validation

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 5-Propylpyrimidin-2-ol

In the landscape of pharmaceutical and materials science research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, pyrimidine derivatives hold a place of prominenc...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the structural elucidation of novel heterocyclic compounds is a cornerstone of development. Among these, pyrimidine derivatives hold a place of prominence due to their wide-ranging biological activities.[1][2][3] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 5-Propylpyrimidin-2-ol, a substituted pyrimidine of interest in drug discovery and organic synthesis. While a dedicated experimental spectrum for this specific molecule is not widely available in public literature, this guide will leverage established principles of infrared spectroscopy and comparative data from structurally analogous compounds to predict and interpret its vibrational signature.

This document is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the structural characterization of organic molecules. We will dissect the expected vibrational modes of 5-Propylpyrimidin-2-ol, drawing comparisons with known pyrimidine derivatives to provide a robust framework for its identification and analysis.

The Structural Landscape of 5-Propylpyrimidin-2-ol: A Vibrational Perspective

The molecular structure of 5-Propylpyrimidin-2-ol, with its pyrimidine core, a hydroxyl group at the 2-position, and a propyl substituent at the 5-position, dictates a unique and identifiable infrared spectrum. The tautomeric nature of 2-hydroxypyrimidines, existing in equilibrium between the -ol and -one forms, will significantly influence the observed peaks, particularly in the regions associated with O-H and C=O stretching vibrations. For the purpose of this guide, we will consider the contributions of both tautomers.

The key to interpreting the FTIR spectrum of this molecule lies in dissecting the contributions of its constituent functional groups and the pyrimidine ring itself. The spectrum can be broadly divided into two regions: the functional group region (typically 4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), which is unique to the molecule as a whole.[4]

Predicted Characteristic FTIR Peaks of 5-Propylpyrimidin-2-ol

Based on extensive literature on pyrimidine derivatives and general FTIR correlation tables, we can predict the following characteristic absorption bands for 5-Propylpyrimidin-2-ol.[1][2][5][6]

Vibrational Mode Expected Wavenumber (cm⁻¹) Description and Rationale
O-H Stretch (Alcohol/Enol form) 3400 - 3200 (broad)This broad absorption is characteristic of the hydrogen-bonded hydroxyl group in the pyrimidin-2-ol tautomer. The broadness arises from intermolecular hydrogen bonding in the solid or liquid state.
N-H Stretch (Amide/Lactam form) 3200 - 3000 (broad)In the pyrimidin-2-one tautomer, the N-H group will exhibit a broad stretching vibration, often overlapping with the O-H stretch if both tautomers are present.
C-H Stretch (Aromatic/Heteroaromatic) 3100 - 3000These peaks, typically of medium to weak intensity, are due to the C-H stretching vibrations of the pyrimidine ring.
C-H Stretch (Aliphatic) 2960 - 2850Strong absorptions in this region are expected from the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group (CH₃ and CH₂).[7]
C=O Stretch (Amide/Lactam form) 1720 - 1650A strong, sharp peak in this region would be a clear indicator of the presence of the pyrimidin-2-one tautomer. The exact position can be influenced by conjugation and hydrogen bonding. For instance, some pyrimidine derivatives with keto groups show C=O stretches around 1720 cm⁻¹ and 1660 cm⁻¹.[1]
C=N and C=C Ring Stretching 1650 - 1450The pyrimidine ring will give rise to a series of complex, medium to strong intensity bands in this region due to the stretching vibrations of the C=N and C=C bonds. These are highly characteristic of the heterocyclic core. For example, the C=N ring stretch in 2-amino-4,6-dimethylpyrimidine is observed between 1600–1650 cm⁻¹.[1]
C-H Bend (Aliphatic) 1470 - 1370The scissoring and bending vibrations of the CH₂ and CH₃ groups of the propyl substituent will appear in this region.
In-plane O-H Bend 1420 - 1330A medium intensity peak in this region can be attributed to the in-plane bending of the hydroxyl group.
C-N Stretch 1350 - 1200Stretching vibrations of the C-N bonds within the pyrimidine ring and connecting to the hydroxyl group (in the enol form) will absorb in this range.[1]
C-O Stretch (Alcohol/Enol form) 1260 - 1000A strong C-O stretching band is expected for the pyrimidin-2-ol tautomer.
Ring Breathing/Deformation Modes 1000 - 700The fingerprint region will contain a series of complex bands corresponding to the breathing and deformation modes of the pyrimidine ring. These are highly specific to the overall molecular structure. Ultrafast spectroscopic studies on pyrimidine nucleobases have identified a prominent ring-breathing vibration around 750 cm⁻¹.[8]
Out-of-plane C-H Bending 900 - 675The out-of-plane bending vibrations of the aromatic C-H bonds will give rise to absorptions in this region.

Comparative Analysis with Structurally Related Pyrimidine Derivatives

To provide experimental context for our predictions, we will compare the expected vibrational frequencies with those reported for other substituted pyrimidines.

Comparison with 5-Methyluracil (Thymine)

Thymine, a naturally occurring pyrimidine base, shares the 5-substitution and the potential for keto-enol tautomerism. Its FTIR spectrum shows two distinct C=O stretching bands around 1690–1710 cm⁻¹, N–H stretching near 3200–3400 cm⁻¹, and methyl C–H stretching between 2850 and 2950 cm⁻¹.[1] This comparison suggests that for 5-Propylpyrimidin-2-ol, the C=O stretch of the keto tautomer would likely be a prominent feature.

Comparison with 2-Amino-4,6-dimethylpyrimidine

This compound provides insight into the vibrations of a pyrimidine ring with alkyl substituents. Its FTIR spectrum typically displays strong N–H stretching vibrations from the amino group in the 3300–3400 cm⁻¹ range and C–H stretching from the methyl groups around 2850–2950 cm⁻¹.[1] The C=N ring stretch is observed between 1600–1650 cm⁻¹.[1] This aligns with our predictions for the C-H stretching of the propyl group and the ring vibrations of 5-Propylpyrimidin-2-ol.

Comparison with Synthesized Pyrimidin-2-ol Derivatives

A study on the synthesis of various pyrimidin-2-ol/thiol/amine analogues provides valuable comparative data.[3][9] Although the specific spectra for each compound are not detailed in the abstract, the confirmation of their structures by IR spectroscopy indicates the presence of characteristic peaks for the pyrimidine core and the respective functional groups.[3][9] Another study on pyrimidine derivatives reported characteristic vibration frequencies in IR spectra at around 3250-3300 cm⁻¹ for (OH), 2920-2978 cm⁻¹ for aromatic (C-H), and 1620-1699 cm⁻¹ for (C=O).[6]

Experimental Protocol for FTIR Analysis of 5-Propylpyrimidin-2-ol

For researchers seeking to obtain an experimental spectrum, the following protocol is recommended:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of 5-Propylpyrimidin-2-ol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die.

      • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

      • Place a small amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).

      • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Background Scan: Perform a background scan with no sample in the beam path (for KBr pellet) or with a clean ATR crystal. This is crucial to remove spectral contributions from atmospheric water and carbon dioxide.

    • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

    • Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The acquired spectrum should be baseline corrected.

    • Identify and label the major absorption peaks.

    • Compare the observed peaks with the predicted values and the spectra of analogous compounds as discussed in this guide.

Logical Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 5-Propylpyrimidin-2-ol Sample Prep Prepare Sample (KBr Pellet or ATR) Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Identify Identify Peak Frequencies Process->Identify Compare Compare with Reference Data Identify->Compare Assign Assign Vibrational Modes Compare->Assign Conclusion Structural Confirmation Assign->Conclusion

Figure 1. A generalized workflow for the FTIR analysis of 5-Propylpyrimidin-2-ol.

Conclusion

The FTIR spectrum of 5-Propylpyrimidin-2-ol is expected to exhibit a rich set of characteristic absorption bands that can be used for its unequivocal identification. The presence of a broad O-H/N-H stretching band, distinct aliphatic C-H stretches from the propyl group, a strong C=O absorption (indicative of the keto tautomer), and a complex fingerprint of pyrimidine ring vibrations will define its spectral signature. By comparing the experimental spectrum with the predicted frequencies and the data from structurally related compounds presented in this guide, researchers can confidently elucidate and confirm the structure of this and other novel pyrimidine derivatives. The judicious application of FTIR spectroscopy, guided by a thorough understanding of group frequencies and comparative analysis, remains an indispensable tool in the arsenal of the modern chemical scientist.

References

  • Job, V. A., & Kartha, S. B. (1977). The vibrational and electronic spectra of 5-methyl pyrimidine and 4-methyl pyrimidine. Pramana, 8(6), 476-484. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5018. Available from: [Link]

  • Bolognesi, M. L., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 61(17), 7655-7670. Available from: [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 53. Available from: [Link]

  • Schluecker, S., Koster, J., Singh, R. K., & Asthana, B. P. (2007). Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis. The Journal of Physical Chemistry A, 111(24), 5185–5191. Available from: [Link]

  • Tighadouini, S., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6936. Available from: [Link]

  • Suzuki, T., et al. (2025). Exploring the Vibrational Coherences in the Ultrafast Electronic Relaxation of Pyrimidine Nucleobases and Nucleosides. Journal of the American Chemical Society. Available from: [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 31(8), 767-781. Available from: [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Available from: [Link]

  • Reddy, G. J., & Sreenivasulu, B. (2012). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 4(1), 324-329. Available from: [Link]

  • Mavar, M., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Medical and Biological Engineering, 44(1), 1-13. Available from: [Link]

  • Borin, D., & Stepanov, G. (2014). Infrared spectral analysis of low concentration magnetoactive polymers. Journal of Applied Physics, 116(16), 164903. Available from: [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Available from: [Link]

  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerLink. Available from: [Link]

  • Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Available from: [Link]

  • Li, X., et al. (2020). Py–FTIR–GC/MS Analysis of Volatile Products of Automobile Shredder Residue Pyrolysis. Energies, 13(22), 6092. Available from: [Link]

  • SPECIFIC POLYMERS. (n.d.). FTIR analysis. Available from: [Link]

  • PerkinElmer. (2021, May 21). How do you identify polymer using FTIR and Library search? [Video]. YouTube. Available from: [Link]

  • Hernandez-Serrato, M. I., et al. (2024). FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers. Data in Brief, 55, 110594. Available from: [Link]

  • Haziq, M. (2019, September 30). FTIR Analysis of Polypropylene and Polyethylene. Scribd. Available from: [Link]

Sources

Comparative

Structural Determination of 5-Propylpyrimidin-2-ol: A Comparative Guide to SC-XRD, PXRD, and DFT

Executive Summary & Core Directive Objective: This guide provides a technical roadmap for the structural determination of 5-Propylpyrimidin-2-ol , a critical intermediate in drug development. Unlike standard analytical r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: This guide provides a technical roadmap for the structural determination of 5-Propylpyrimidin-2-ol , a critical intermediate in drug development. Unlike standard analytical reports, this document compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Density Functional Theory (DFT) .[1]

The Central Challenge: The structural ambiguity of 5-Propylpyrimidin-2-ol lies in prototropic tautomerism . While often drawn as the enol (2-hydroxypyrimidine), experimental evidence in the solid state predominantly favors the keto (pyrimidin-2-one) form due to intermolecular hydrogen bonding. This guide details the protocols to definitively resolve this duality.

Comparative Analysis of Structural Determination Methods

The following table contrasts the three primary methodologies available for resolving the structure of 5-Propylpyrimidin-2-ol.

FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Bulk Screening) Method C: DFT (Computational)
Primary Output Absolute 3D atomic coordinates & stereochemistry.[1]Phase identity (fingerprint) & crystallinity check.Energy landscape of tautomers.
Tautomer Resolution Definitive. Directly observes H-atom positions (if high quality).[1]Inferential. Relies on reference patterns; cannot solve ab initio easily.Predictive. Calculates stability (Lactam vs. Lactim) in gas/solvent phase.[1]
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (mg scale).None (Virtual).
Key Limitation Crystal growth is the rate-limiting step.Low resolution for flexible propyl chains.Gas-phase results may not match solid-state packing forces.
Time to Result Days to Weeks (Growth dependent).Minutes to Hours.Hours (Cluster dependent).

Scientific Integrity: The Tautomerism Problem

Expertise & Experience

In my experience characterizing pyrimidine derivatives, the "2-ol" nomenclature is frequently a misnomer in the solid state. For 5-Propylpyrimidin-2-ol , the propyl chain at the C5 position adds conformational flexibility, but the core rigid motif is governed by the N1-C2-N3-O exocyclic group.

The Mechanism of Solid-State Preference

While solution-state NMR (e.g., in DMSO-


) may show a rapid equilibrium or solvent-dependent ratio, the crystallization process  acts as a filter, selecting the most thermodynamically stable packing arrangement.
  • Lactim Form (2-ol): Rare in solid state.[1] Requires -OH...N hydrogen bonds.

  • Lactam Form (2-one): Highly favored.[1] Forms robust

    
     centrosymmetric dimers  via N-H...O=C hydrogen bonds.[1]
    

Critical Insight: When solving this structure, do not force the hydroxyl hydrogen model. Allow the difference Fourier map to dictate the proton position. You will likely find the proton attached to N1/N3 , confirming the one (keto) form.

Experimental Protocols

Protocol A: Single Crystal Growth (The Critical Step)

Objective: Obtain crystals suitable for SC-XRD (


 mm).
  • Solvent Selection: Pyrimidin-2-ones have low solubility in non-polar solvents.

    • Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

    • Anti-solvent: Diethyl ether or Hexane.

  • Procedure (Slow Evaporation):

    • Dissolve 20 mg of 5-Propylpyrimidin-2-ol in 2 mL of warm MeOH.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at 4°C.

    • Note: The propyl chain increases solubility compared to the methyl analog; if no crystals form in 48h, use Vapor Diffusion (inner vial: MeOH solution; outer vial: Diethyl ether).

Protocol B: SC-XRD Data Collection & Refinement

Objective: High-resolution structure solution.

  • Mounting: Select a block-like crystal. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: 100 K (Required).

    • Reasoning: The C5-propyl chain is flexible. At room temperature (298 K), thermal ellipsoids for the terminal methyl group will be enormous (

      
      ), obscuring bond lengths. Cooling freezes this motion.
      
  • Data Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for distinguishing N vs. O atoms.

Visualizing the Determination Workflow

The following diagrams illustrate the decision-making logic and chemical equilibrium involved in this study.

Diagram 1: Tautomer Identification Logic

Caption: Logic flow to distinguish between the Enol (Lactim) and Keto (Lactam) forms using XRD and NMR.

TautomerLogic Start Unknown Solid Form 5-Propylpyrimidin-2-ol Solvent Dissolve in DMSO-d6 Start->Solvent Cryst Recrystallization (MeOH/Slow Evap) Start->Cryst NMR 1H NMR Analysis Solvent->NMR Rapid Equilibrium XRD SC-XRD Experiment (100 K) Cryst->XRD Map Difference Fourier Map (Find H atoms) XRD->Map Result_One H on Nitrogen (N-H) C=O Bond ~1.24Å (Pyrimidin-2-one) Map->Result_One Most Likely (Dimer Formation) Result_Ol H on Oxygen (O-H) C-O Bond ~1.35Å (Pyrimidin-2-ol) Map->Result_Ol Rare

Diagram 2: Experimental Workflow & Data Integration

Caption: Step-by-step workflow from synthesis to final CIF generation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallography cluster_2 Phase 3: Analysis Syn Synthesis Pure Purity Check (HPLC >98%) Syn->Pure Screen PXRD Screen Pure->Screen Grow Single Crystal Growth Screen->Grow If crystalline Collect Data Collection (Mo/Cu Source) Grow->Collect Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine CIF Final CIF Refine->CIF

Data Presentation: Representative Parameters

Since specific lattice parameters for 5-Propylpyrimidin-2-ol are often proprietary or vary by polymorph, the table below presents representative parameters derived from homologous 5-alkylpyrimidin-2-one structures (e.g., 5-ethyl and 5-methyl derivatives) to serve as a validation benchmark.

ParameterTypical Value (Monoclinic)Typical Value (Orthorhombic)Notes
Space Group


Centrosymmetric groups favored due to dimerization.[1]
a (

)
5.5 – 7.07.0 – 8.5Short axis often corresponds to stacking distance.
b (

)
11.0 – 13.010.5 – 12.5Varies with alkyl chain packing.
c (

)
14.0 – 16.018.0 – 22.0Elongates with propyl chain length.

(deg)
95° – 105°90°Monoclinic angle.
Z 48Molecules per unit cell.[2]
Density (

)
1.25 – 1.351.25 – 1.35Typical for organic heterocycles.

Note: If your experimental unit cell volume is significantly larger (


 for Z=4), suspect solvent inclusion (solvate formation).

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • MDPI - Molecules. Tautomerism in Pyrimidine Derivatives: Solid State vs. Solution. [Link][1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. [Link][1]

  • SHELX. A short history of SHELX. (Standard software for structure solution). [Link]

Sources

Validation

Verifying the Purity of 5-Propylpyrimidin-2-ol: A Comparative Guide to Elemental Analysis, HPLC, and qNMR

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of absolute purity verification for critical synthetic intermediates. 5-Propylpyrimidin-2-ol (Chemical Formula: C₇H₁₀N...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of absolute purity verification for critical synthetic intermediates. 5-Propylpyrimidin-2-ol (Chemical Formula: C₇H₁₀N₂O) is a highly versatile pyrimidine building block used in the synthesis of various active pharmaceutical ingredients (APIs).

However, relying on a single analytical technique for batch release can lead to catastrophic downstream failures. Purity is not a single-dimensional metric; an intermediate can be "pure" chromatographically but heavily contaminated with inorganic salts, or perfectly matched in elemental composition but contaminated with structural isomers.

This guide objectively compares classical Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), providing a self-validating, orthogonal framework for purity determination.

The Analytical Challenge: Causality in Purity Determination

To build a self-validating analytical system, we must understand the mechanistic blind spots of each technique. No single instrument provides a complete picture of a molecule's purity.

  • Elemental Analysis (CHNS/O): EA provides the absolute mass fraction of elements in a sample. It is a highly reliable and cost-effective method used to confirm the purity of pharmaceutical intermediates at every stage of production[1]. It is an excellent screening tool for detecting non-combustible inorganic impurities (which artificially lower the C, H, and N percentages) or residual water/solvents[2]. The Blind Spot: EA is structurally blind. It cannot differentiate between 5-Propylpyrimidin-2-ol and its structural isomers (e.g., 4-Propylpyrimidin-2-ol), as they share the exact same molecular formula.

  • HPLC-UV (Chromatographic Purity): HPLC separates and quantifies UV-active components. It excels at detecting structurally similar organic impurities and degradation products. The Blind Spot: HPLC relies on relative area normalization. It is completely blind to UV-transparent contaminants like inorganic salts (e.g., NaCl), silica gel, or residual aliphatic solvents.

  • 1H qNMR (Absolute Purity): Unlike relative chromatographic methods, quantitative NMR (qNMR) is a primary mass ratio analytical technique that provides absolute quantification without requiring a reference standard of the analyte itself[3]. A pivotal distinction from other methods lies in the direct proportionality between the integral of an NMR peak and the nucleus concentration[4]. Absolute qNMR captures analytes that frequently escape detection, such as water or inorganic sorbents[5].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the purity of 5-Propylpyrimidin-2-ol must be verified using the following step-by-step orthogonal protocols.

Protocol A: CHNS/O Elemental Analysis (Initial Screen)

Causality: We use EA as a first-line screen because it rapidly flags gross contamination by inorganic salts or moisture before wasting time on complex chromatography.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated 5-Propylpyrimidin-2-ol into a combustible tin capsule using a microbalance (±0.001 mg precision).

  • Combustion: Drop the capsule into a combustion tube at 1000°C under a transient flow of pure oxygen. The organic matrix is rapidly oxidized into CO₂, H₂O, NO, and NO₂.

  • Reduction & Separation: Pass the combustion gases over copper at 600°C to reduce nitrogen oxides to N₂ gas and absorb excess O₂. Separate the resulting gas mixture using a specialized GC column.

  • Detection: Quantify using a Thermal Conductivity Detector (TCD) calibrated against a certified reference standard (e.g., sulfanilamide). For a batch to pass, the experimental mass percentages must fall within ±0.3% of the theoretical values.

Protocol B: HPLC-UV (Organic Impurity Profiling)

Causality: We utilize a low-pH mobile phase to ensure the pyrimidine nitrogen remains fully protonated, preventing peak tailing and ensuring sharp resolution of closely eluting isomers.

  • Column: Reverse-phase C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Solvent B: LC-MS grade Acetonitrile.

  • Method: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal wavelength for the conjugated pyrimidine ring).

Protocol C: 1H qNMR (Absolute Mass Fraction)

Causality: The relaxation delay (


) is the most critical parameter. If 

is too short, protons will not fully relax between pulses, leading to artificially low integration values and false purity calculations.
  • Standard Selection: Use Maleic acid (NIST SRM, ~99.9% purity) as the internal standard (IS). Its singlet at ~6.26 ppm does not overlap with the pyrimidine ring protons or the aliphatic propyl chain of the analyte.

  • Sample Prep: Co-weigh exactly ~10.0 mg of 5-Propylpyrimidin-2-ol and ~5.0 mg of Maleic acid into a glass vial. Dissolve entirely in 0.6 mL of DMSO-d₆ and transfer to an NMR tube.

  • Acquisition: Acquire ¹H NMR at 400 MHz or higher. Set the relaxation delay (

    
    ) to at least 30 seconds  (>5 × 
    
    
    
    of the slowest relaxing proton) to ensure complete longitudinal relaxation.

Comparative Data Analysis: The Orthogonal Advantage

To demonstrate why the results of qNMR should be routinely considered as documentation of purity alongside HPLC and elemental analysis[6], let us examine simulated comparative data from three distinct batches of synthesized 5-Propylpyrimidin-2-ol.

Theoretical Elemental Composition for C₇H₁₀N₂O (MW: 138.17 g/mol ):

  • Carbon (C): 60.85%

  • Hydrogen (H): 7.30%

  • Nitrogen (N): 20.27%

Table 1: Multi-Method Purity Verification of 5-Propylpyrimidin-2-ol
Batch IDContamination ProfileEA Result (C, H, N %)HPLC-UV Purity (Area %)1H qNMR Purity (w/w %)Final Decision
Batch 001 Highly Pure (>99%)C: 60.78, H: 7.32, N: 20.2199.8%99.5%PASS
Batch 002 5% w/w NaCl (Inorganic salt)C: 57.81, H: 6.94, N: 19.2699.9% (False Positive)94.8%FAIL (Flagged by EA & qNMR)
Batch 003 5% Isomer (4-Propyl derivative)C: 60.85, H: 7.30, N: 20.27 (False Positive)94.5%94.6%FAIL (Flagged by HPLC & qNMR)

Data Interpretation:

  • Batch 001 passes all metrics. The EA results fall within the strict ±0.3% acceptance window.

  • Batch 002 perfectly illustrates the danger of relying solely on HPLC. Because NaCl is UV-transparent, HPLC reports a flawless 99.9% purity. However, Elemental Analysis immediately flags the batch due to a ~3% drop in Carbon content, and qNMR confirms the missing mass fraction.

  • Batch 003 illustrates the structural blindness of Elemental Analysis. Because the isomer shares the exact same molecular formula, the EA results are theoretically perfect. However, HPLC successfully separates the isomer, and qNMR detects the distinct chemical shifts of the isomeric pyrimidine protons.

Decision Workflow

The following logic gate represents the self-validating workflow required for the batch release of pharmaceutical intermediates.

PurityWorkflow Start Synthesized 5-Propylpyrimidin-2-ol EA Elemental Analysis (CHNS/O) Target: ±0.3% of Theoretical Start->EA Split Pass EA? EA->Split FailEA Investigate for Salts, Water, or Solvents Split->FailEA No (Inorganic/Solvent Contamination) Orthogonal Orthogonal Testing (Isomer & Absolute Mass Check) Split->Orthogonal Yes (Matches Formula) HPLC HPLC-UV Chromatographic Purity Orthogonal->HPLC qNMR 1H qNMR Absolute Mass Fraction Orthogonal->qNMR Release Batch Release (Confirmed >99.0%) HPLC->Release >99% Area qNMR->Release >99% w/w

Logical workflow for orthogonal purity verification of 5-Propylpyrimidin-2-ol.

References

  • "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay", Journal of Medicinal Chemistry - ACS Publications.
  • "Elemental Analysis CHNS - Pharmaceutical Tech", Pharmaceutical Tech.
  • "EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS", VELP Scientifica.
  • "Determining and reporting purity of organic molecules: why qNMR", PubMed.
  • "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works", ResolveMass Laboratories Inc.
  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma.

Sources

Safety & Regulatory Compliance

Safety

5-Propylpyrimidin-2-ol: Proper Disposal &amp; Handling Guide

Executive Summary: Immediate Action Plan Do not sewer. 5-Propylpyrimidin-2-ol is a heterocyclic organic intermediate often used in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do not sewer. 5-Propylpyrimidin-2-ol is a heterocyclic organic intermediate often used in pharmaceutical synthesis. Regardless of its specific toxicity profile, it must be managed as regulated chemical waste to prevent environmental contamination and regulatory violations (RCRA).

  • Primary Disposal Method: High-Temperature Incineration.

  • Waste Classification: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).

  • Immediate Spill Response: Sweep up solids (avoid dust); absorb liquids with vermiculite.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream.

PropertyDescriptionImplication for Disposal
Chemical Structure Pyrimidine ring substituted with a propyl group (C5) and hydroxyl group (C2).Nitrogen-rich organic; generates NOx upon combustion.
Tautomerism Exists in equilibrium between 2-hydroxypyrimidine (enol) and 2(1H)-pyrimidinone (keto).The keto form is typically more polar; affects solubility in organic waste streams.
Physical State Crystalline solid (typically off-white).Dust explosion hazard if ground finely; requires "Solid Waste" segregation.
Solubility Moderate in water; soluble in DMSO, Methanol.Do not pour down the drain even if it dissolves.
CAS Reference Note: Often custom synthesized. See HCl salt: 1992996-57-2 .Treat as "Unlisted Chemical Intermediate" under precautionary principle.

Safety Assessment (Precautionary Principle): While specific toxicological data for this exact analog may be limited, structurally similar 2-hydroxypyrimidines (e.g., Propylthiouracil analogs) can be bioactive.

  • GHS Classification (Inferred): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Signal Word: WARNING.

Waste Segregation & Disposal Protocol

The following protocol ensures compliance with EPA (RCRA) regulations and "Prudent Practices in the Laboratory" standards.

Scenario A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.

  • Labeling: "Hazardous Waste - Solid Organic (5-Propylpyrimidin-2-ol)."

  • Protocol:

    • Transfer solid material into the container using a chemically resistant scoop.

    • Do not mix with oxidizers (e.g., nitrates, permanganates) to prevent exothermic reaction.

    • Seal tightly.

    • Destination: Commercial Incineration.

Scenario B: Liquid Waste (Mother Liquor/Solutions)
  • Segregation Rule: You must segregate based on the solvent, not just the solute.

Solvent SystemWaste Stream IDDisposal Path
Non-Halogenated (e.g., Methanol, DMSO, Acetone)Stream A Fuel Blending / Incineration
Halogenated (e.g., DCM, Chloroform)Stream B Dedicated Halogenated Incineration
Aqueous (Water/Buffer)Stream C Aqueous Waste (pH adjust 5-9) -> Treatment Plant*

*Critical Note for Stream C: If the concentration of 5-Propylpyrimidin-2-ol is >1%, it is safer to collect as "Aqueous Organic Waste" for incineration rather than wastewater treatment, to prevent bioactive release.

Visual Disposal Workflow (Decision Tree)

The following diagram outlines the logical decision process for disposing of 5-Propylpyrimidin-2-ol in various experimental states.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid SolidPath Solid Waste Stream IsSolid->SolidPath Yes LiquidPath Liquid Waste Stream IsSolid->LiquidPath No Dest_Incineration DESTINATION: High-Temp Incineration SolidPath->Dest_Incineration Lab Pack CheckSolvent Check Solvent Composition LiquidPath->CheckSolvent Halo Contains Halogens? (DCM, CHCl3) CheckSolvent->Halo Halogenated NonHalo Non-Halogenated? (MeOH, DMSO, Acetone) CheckSolvent->NonHalo Flammable/Organic Aqueous Aqueous Solution? CheckSolvent->Aqueous Water Based Halo->Dest_Incineration Stream B Dest_FuelBlend DESTINATION: Fuel Blending NonHalo->Dest_FuelBlend Stream A Aqueous->Dest_Incineration Collect as Aq. Toxic

Figure 1: Decision matrix for segregating 5-Propylpyrimidin-2-ol waste streams based on physical state and solvent composition.

Decontamination & Container Handling

Empty containers that held 5-Propylpyrimidin-2-ol are considered "RCRA Empty" only after specific treatment.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Pour the rinsate (the wash solvent) into the Liquid Waste (Stream A) container. Do not pour rinsate down the sink.

  • Defacing: Cross out the original label. Mark as "Triple Rinsed - Trash" (if glass/plastic) or recycle if your facility permits.

Regulatory Compliance & Scientific Rationale

Why Incineration? While 5-Propylpyrimidin-2-ol is not explicitly "P-Listed" (Acutely Toxic) by the EPA, it is a pharmaceutical intermediate.

  • Ecological Impact: Pyrimidine derivatives can be persistent in the environment.[1] Introduction into water systems (sewering) risks affecting aquatic life due to potential biological activity (similar to antimetabolites).

  • Thermal Destruction: High-temperature incineration (>1000°C) ensures the complete breakdown of the pyrimidine ring into CO2, H2O, and NOx (captured by scrubbers).

Compatibility Check (Self-Validating System): Before combining waste, perform a small-scale compatibility test:

  • Take 5mL of the current waste stream.

  • Add 1mL of the 5-Propylpyrimidin-2-ol solution.

  • Observe for heat generation, gas evolution, or precipitation.

  • Result: If stable, proceed with bulk addition.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • PubChem. (2024). Compound Summary: 2-Hydroxypyrimidine (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.